Lithocholoyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C45H70N7O18P3S-4 |
|---|---|
Molekulargewicht |
1122.1 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C45H74N7O18P3S/c1-25(29-9-10-30-28-8-7-26-20-27(53)12-15-44(26,4)31(28)13-16-45(29,30)5)6-11-34(55)74-19-18-47-33(54)14-17-48-41(58)38(57)43(2,3)22-67-73(64,65)70-72(62,63)66-21-32-37(69-71(59,60)61)36(56)42(68-32)52-24-51-35-39(46)49-23-50-40(35)52/h23-32,36-38,42,53,56-57H,6-22H2,1-5H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/p-4/t25-,26-,27-,28+,29-,30+,31+,32-,36-,37-,38+,42-,44+,45-/m1/s1 |
InChI-Schlüssel |
MHVCMYOMCROIEL-FYYKUXHTSA-J |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Central Role of Lithocholoyl-CoA in Bile Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lithocholoyl-CoA is a pivotal intermediate in the metabolism of lithocholic acid (LCA), a toxic secondary bile acid produced by the gut microbiota. The formation of this coenzyme A thioester is a critical activation step, priming LCA for detoxification and excretion. This guide provides a comprehensive overview of the synthesis, metabolic fate, and signaling roles of this compound. It details the enzymatic processes involved, presents quantitative data on enzyme kinetics and bile acid concentrations, outlines experimental protocols for further research, and visualizes the key metabolic and signaling pathways. Understanding the dynamics of this compound is essential for developing therapeutic strategies targeting cholestatic liver diseases and other metabolic disorders influenced by bile acid signaling.
Introduction
Lithocholic acid (LCA) is a monohydroxy secondary bile acid formed from the bacterial 7α-dehydroxylation of chenodeoxycholic acid (CDCA) in the colon. Due to its hydrophobicity, LCA is cytotoxic and has been implicated in the pathogenesis of cholestatic liver injury. The liver has evolved efficient detoxification mechanisms to mitigate the harmful effects of LCA. A key step in this process is the conversion of LCA to its coenzyme A (CoA) thioester, this compound. This activation allows for subsequent conjugation with amino acids, primarily taurine and glycine, which increases its water solubility and facilitates its elimination. Beyond its role in detoxification, the precursor LCA is also a potent signaling molecule, activating several nuclear and cell surface receptors that regulate bile acid homeostasis, inflammation, and gut barrier function. This document provides an in-depth examination of the multifaceted role of this compound in bile acid metabolism.
Synthesis of this compound
The formation of this compound from lithocholic acid is an ATP-dependent process catalyzed by two main families of enzymes: Bile Acid-CoA Synthetases (BACS) and Very Long-Chain Acyl-CoA Synthetases (VLCS).
-
Bile Acid-CoA Synthetase (BACS): Also known as Solute Carrier Family 27 Member 5 (SLC27A5), BACS is a key enzyme in the enterohepatic circulation of bile acids. It is responsible for the reconjugation of recycled bile acids that have been deconjugated by gut bacteria. BACS activates a broad range of bile acids, including the secondary bile acid lithocholic acid, by converting them to their respective CoA thioesters. This enzyme is primarily located in the endoplasmic reticulum of hepatocytes.
-
Very Long-Chain Acyl-CoA Synthetase (VLCS): While primarily involved in the metabolism of very long-chain fatty acids, some VLCS isoforms have been shown to activate bile acids. This suggests a potential overlap in substrate specificity and a role for these enzymes in bile acid metabolism, including the formation of this compound.
The reaction for the synthesis of this compound is as follows:
Lithocholic acid + ATP + CoA-SH → this compound + AMP + PPi
Metabolic Fate of this compound
Once formed, this compound is primarily a substrate for conjugation with amino acids, a reaction catalyzed by Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT). This conjugation is a critical detoxification step.
-
Amino Acid Conjugation: BAAT, located in the peroxisomes and cytosol of hepatocytes, transfers taurine or glycine from their respective pools to this compound, forming N-lithocholoyl-taurine (taurolithocholic acid, TLCA) and N-lithocholoyl-glycine (glycolithocholic acid, GLCA).[1] These conjugated forms are significantly more hydrophilic than LCA, which reduces their cellular toxicity and facilitates their transport into bile for excretion. In humans, glycine conjugation is more prevalent, while taurine conjugation is dominant in rodents.
The primary metabolic pathway for this compound is summarized in the following diagram:
Quantitative Data
Enzyme Kinetic Parameters
While specific kinetic data for the activation of lithocholic acid by BACS/VLCS is not extensively tabulated in the literature, the kinetic parameters for the subsequent conjugation of cholyl-CoA (a structurally similar bile acid-CoA) by BAAT provide insight into the efficiency of the conjugation pathway.
| Enzyme | Substrate | Km | Vmax | Organism | Reference |
| BAAT | Taurine | 1.1 mM | - | Human | [2] |
| BAAT | Glycine | 5.8 mM | - | Human | [2] |
| BAAT-SKL (mutant) | Taurine | Lower than WT | Greater than WT | Human | [3] |
| BAAT-SKL (mutant) | Glycine | Lower than WT | Greater than WT | Human | [3] |
Note: Specific Vmax values are often dependent on enzyme preparation and assay conditions and are therefore not always reported in a standardized manner.
Bile Acid Concentrations
The concentration of lithocholic acid and other bile acids in the enterohepatic circulation provides a physiological context for the importance of its detoxification.
| Bile Acid | Location | Concentration (µmol/L) | Condition | Reference |
| Unsulfated Lithocholic Acid | Portal Vein | 0.32 (average) | Untreated Gallstone Patients | [4] |
| Total Bile Acids | Portal Vein | ~20.72 | Fasting Humans | [5] |
| Total Bile Acids | Systemic Venous Serum | ~3.48 | Fasting Humans | [5] |
| Total Bile Acids | Portal Vein | 12.9 ± 1.5 | Presumably Normal Liver Function | [6] |
| Total Bile Acids | Systemic Venous Serum | 4.8 ± 0.5 | Presumably Normal Liver Function | [6] |
Signaling Role of Lithocholic Acid
Lithocholic acid, the precursor to this compound, is a potent signaling molecule that activates several receptors, thereby influencing gene expression related to bile acid metabolism, transport, and inflammation.
Vitamin D Receptor (VDR)
LCA is a physiological ligand for the Vitamin D Receptor (VDR).[7][8] Activation of VDR by LCA induces the expression of genes involved in detoxification, such as CYP3A enzymes, which hydroxylate LCA to less toxic forms.[7]
Pregnane X Receptor (PXR)
LCA and its 3-keto metabolite are agonists for the Pregnane X Receptor (PXR).[9] PXR activation leads to the induction of genes encoding drug-metabolizing enzymes (e.g., CYP3A) and transporters (e.g., OATP2), which contribute to the detoxification and clearance of LCA, thereby protecting the liver from its toxic effects.[9][10]
Takeda G-protein-coupled Receptor 5 (TGR5)
LCA is a potent agonist for TGR5 (also known as GPBAR1), a G protein-coupled receptor expressed on the cell surface of various cell types, including enteroendocrine L-cells and macrophages.[11][12] Activation of TGR5 by LCA stimulates the production of cyclic AMP (cAMP), which in turn triggers downstream signaling cascades. In L-cells, this leads to the secretion of glucagon-like peptide-1 (GLP-1), a hormone with beneficial effects on glucose homeostasis.[13]
Experimental Protocols
Assay for Bile Acid-CoA Synthetase (BACS) Activity
This protocol is adapted from methodologies described for measuring acyl-CoA synthetase activity.
Objective: To measure the rate of this compound formation from lithocholic acid.
Principle: The assay measures the consumption of ATP or the formation of AMP, which are stoichiometric with the formation of the bile acid-CoA thioester. Alternatively, the formation of the CoA-thioester can be measured directly by LC-MS.
Materials:
-
Enzyme source (e.g., liver microsomes or purified recombinant BACS)
-
Lithocholic acid
-
ATP
-
Coenzyme A (CoA-SH)
-
MgCl2
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
LC-MS/MS system for direct product quantification
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, ATP, and CoA-SH.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme source and lithocholic acid (dissolved in a suitable solvent like ethanol or DMSO).
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an appropriate stop solution (e.g., acetic acid or a quenching solvent like acetonitrile for LC-MS analysis).
-
Quantify the formation of this compound using a validated LC-MS/MS method. A stable isotope-labeled internal standard for this compound should be used for accurate quantification.
Workflow Diagram:
Assay for Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) Activity
This protocol is based on established radioenzymatic and LC-MS-based assays for BAAT activity.[3][14]
Objective: To measure the rate of formation of N-lithocholoyl-taurine or N-lithocholoyl-glycine from this compound.
Principle: A radiolabeled amino acid ([3H]taurine or [14C]glycine) is incubated with this compound and the enzyme source. The radiolabeled conjugated bile acid product is then separated from the unreacted radiolabeled amino acid and quantified by liquid scintillation counting. Alternatively, a non-radioactive LC-MS/MS method can be used to directly measure the formation of the conjugated bile acid product.
Materials:
-
Enzyme source (e.g., liver cytosol or purified recombinant BAAT)
-
This compound (synthesized enzymatically or chemically)
-
[3H]Taurine or [14C]Glycine (for radioassay)
-
Unlabeled taurine and glycine (for LC-MS assay)
-
Potassium phosphate buffer (pH 7.4)
-
Dithiothreitol (DTT)
-
Scintillation cocktail and counter (for radioassay)
-
LC-MS/MS system (for non-radioactive assay)
Procedure (Radioassay):
-
Prepare a reaction mixture containing potassium phosphate buffer, DTT, and the radiolabeled amino acid.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme source and this compound.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction (e.g., by adding a strong acid).
-
Separate the radiolabeled product from the unreacted substrate (e.g., by solid-phase extraction or liquid-liquid extraction).
-
Quantify the radioactivity in the product fraction using a liquid scintillation counter.
Workflow Diagram:
Quantification of this compound by LC-MS/MS
Objective: To accurately measure the concentration of this compound in biological samples (tissues, cells).
Principle: this compound is extracted from the biological matrix and quantified using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard.
Materials:
-
Biological sample (e.g., liver tissue, cultured cells)
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
Stable isotope-labeled this compound internal standard
-
LC-MS/MS system with a triple quadrupole mass spectrometer
Procedure:
-
Homogenize the tissue or lyse the cells in a cold extraction solvent containing the internal standard.
-
Centrifuge to pellet proteins and other cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
The extract can be concentrated by evaporation and reconstituted in a solvent compatible with the LC mobile phase.
-
Inject the sample onto a reverse-phase LC column to separate this compound from other metabolites.
-
Detect and quantify this compound using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Calculate the concentration of this compound by comparing its peak area ratio to the internal standard against a standard curve.
Conclusion
This compound occupies a central and critical position in the metabolism of the toxic secondary bile acid, lithocholic acid. Its formation is the rate-limiting step for the detoxification of LCA through amino acid conjugation, a process essential for protecting the liver from cholestatic injury. Furthermore, the precursor, LCA, is a key signaling molecule that modulates the activity of nuclear and cell surface receptors, thereby regulating a wide range of physiological processes, including bile acid homeostasis, inflammation, and glucose metabolism. The quantitative data, experimental protocols, and pathway diagrams presented in this guide provide a comprehensive resource for researchers and drug development professionals. A deeper understanding of the factors that regulate the synthesis and fate of this compound will be instrumental in the development of novel therapeutic interventions for liver and metabolic diseases.
References
- 1. uniprot.org [uniprot.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Carboxy-terminal mutations of bile acid CoA:N-acyltransferase alter activity and substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concentration of unsulfated lithocholic acid in portal and systemic venous plasma: evidence that lithocholic acid does not down regulate the hepatic cholesterol 7 alpha-hydroxylase activity in gallstone patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Individual bile acids in portal venous and systemic blood serum of fasting man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bile acid concentrations in systemic and portal serum in presumably normal man and in cholestatic and cirrhotic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lithocholic Acid Is a Vitamin D Receptor Ligand That Acts Preferentially in the Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Lithocholoyl-CoA Synthesis Pathway in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the lithocholoyl-CoA synthesis pathway within hepatocytes. Lithocholic acid (LCA), a hydrophobic secondary bile acid, undergoes activation to its coenzyme A (CoA) thioester, this compound, a critical step preceding its conjugation and detoxification. This document details the enzymatic processes, regulatory networks, and cellular context of this pathway. It includes a summary of available quantitative data, detailed experimental protocols for assessing enzymatic activity, and visual diagrams of the involved pathways and workflows to support further research and drug development in the context of bile acid metabolism and related liver pathologies.
Introduction
Lithocholic acid (LCA) is a secondary bile acid formed in the intestine by the bacterial 7α-dehydroxylation of chenodeoxycholic acid (CDCA).[1][2] Upon its return to the liver via the enterohepatic circulation, the hydrophobic and potentially toxic LCA must be efficiently metabolized for detoxification and excretion. A key initial step in this process within hepatocytes is the activation of LCA to its coenzyme A (CoA) thioester, this compound. This reaction is catalyzed by a specific enzyme and is a prerequisite for subsequent conjugation with amino acids like glycine or taurine, which increases its water solubility and facilitates its elimination.[1][2] Understanding the intricacies of the this compound synthesis pathway is crucial for elucidating the mechanisms of bile acid homeostasis and the pathophysiology of cholestatic liver diseases.
The Core Pathway: Synthesis of this compound
The synthesis of this compound from lithocholic acid is a single enzymatic step that occurs in the hepatocyte.
Reaction:
Lithocholic Acid + ATP + Coenzyme A → this compound + AMP + Pyrophosphate
This reaction is catalyzed by the enzyme Very Long-Chain Acyl-CoA Synthetase Homolog 2 (VLCSH2) , also known as Bile Acid-CoA Synthetase (BACS) or by its gene name, Solute Carrier Family 27 Member 5 (SLC27A5) .[3][4] This enzyme is responsible for the activation of a broad range of bile acids, including both primary bile acids (cholic acid, chenodeoxycholic acid) and secondary bile acids like lithocholic acid.[3]
Key Enzyme: Very Long-Chain Acyl-CoA Synthetase Homolog 2 (VLCSH2/BACS/SLC27A5)
VLCSH2/BACS is an integral membrane protein located in the endoplasmic reticulum of hepatocytes.[5] Its function is to catalyze the ATP-dependent formation of a thioester bond between the carboxyl group of a bile acid and the thiol group of coenzyme A. This activation step is essential for the subsequent amidation of the bile acid with either glycine or taurine by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT).[1][6]
Subcellular Localization
The localization of VLCSH2/BACS to the endoplasmic reticulum is significant as it places the enzyme in close proximity to other enzymes involved in bile acid metabolism and detoxification, including those responsible for subsequent conjugation reactions.[5]
Quantitative Data
| Enzyme Source | Substrate | Km | Vmax | Reference |
| Guinea Pig Liver Microsomes | Cholic Acid | Not specified | Not specified | [7] |
| Human Fecal Microbiota Model | Cholic Acid (depletion) | - | - | [1] |
| Human Fecal Microbiota Model | Chenodeoxycholic Acid (depletion) | - | - | [1] |
Note: The Michaelis constants (Km) for the formation of secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA) from primary bile acids by gut microbiota have been reported as 14.3 µM and 140 µM, respectively.[1] However, these values represent the overall microbial conversion process and not the specific kinetics of the hepatic activation of LCA by VLCSH2/BACS.
Regulation of this compound Synthesis
The synthesis of this compound is primarily regulated at the transcriptional level through the expression of the SLC27A5 gene.
Transcriptional Regulation
The expression of the SLC27A5 gene is under the control of key nuclear receptors that play a central role in bile acid homeostasis:
-
Farnesoid X Receptor (FXR): FXR is a nuclear receptor activated by bile acids, including chenodeoxycholic acid. Upon activation, FXR induces the expression of the SLC27A5 gene, thereby promoting the conjugation and detoxification of bile acids.[1] This represents a feed-forward mechanism to handle an influx of bile acids.
-
Hepatocyte Nuclear Factor 4α (HNF4α): HNF4α is a master regulator of liver-specific gene expression and has been shown to be involved in the regulation of genes related to bile acid synthesis and conjugation, including SLC27A5.[8] There is evidence of co-regulation of target genes by FXR and HNF4α, suggesting a complex interplay in maintaining bile acid homeostasis.[3]
-
RUNX Family Transcription Factor 2 (RUNX2): Recent studies have identified RUNX2 as a transcriptional repressor of SLC27A5. Downregulation of SLC27A5 in liver fibrosis has been linked to the repressive action of RUNX2.[9]
Post-Translational Regulation
Direct evidence for the post-translational regulation of VLCSH2/BACS activity through mechanisms like phosphorylation or other modifications is currently limited in the scientific literature. However, the activity of other acyl-CoA synthetases is known to be modulated by post-translational modifications, suggesting that similar regulatory mechanisms may exist for VLCSH2/BACS.[8]
Signaling Pathways and Logical Relationships
The synthesis of this compound is embedded within a larger network of bile acid metabolism and signaling.
Experimental Protocols
Preparation of Liver Microsomes for VLCSH2/BACS Activity Assay
This protocol describes the isolation of the microsomal fraction from liver tissue, which is enriched in VLCSH2/BACS.
Materials:
-
Fresh or frozen liver tissue
-
Homogenization Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
High-Salt Wash Buffer: 0.15 M KCl, 10 mM Tris-HCl (pH 7.4)
-
Resuspension Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
Procedure:
-
Mince approximately 1-2 grams of liver tissue on ice.
-
Add 4 volumes of ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes), followed by a tight-fitting pestle (10-15 strokes). Keep the homogenate on ice at all times.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
-
Carefully collect the supernatant (post-mitochondrial supernatant) and transfer it to an ultracentrifuge tube.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant. Resuspend the microsomal pellet in High-Salt Wash Buffer and centrifuge again at 100,000 x g for 30 minutes at 4°C to remove adsorbed proteins.
-
Discard the supernatant and resuspend the final microsomal pellet in a minimal volume of Resuspension Buffer.
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford or BCA assay).
-
Aliquot and store the microsomal preparation at -80°C until use.
References
- 1. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Enzyme SLC27A5 Regulates PIP4K2A pre‐mRNA Splicing as a Noncanonical Mechanism to Suppress Hepatocellular Carcinoma Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Participation of two members of the very long-chain acyl-CoA synthetase family in bile acid synthesis and recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the mechanism of reaction for bile acid: CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboxy-terminal mutations of bile acid CoA:N-acyltransferase alter activity and substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the mechanism of reaction for bile acid: CoA ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Modulation of plant acetyl-CoA synthetase activity by post-translational lysine acetylation [frontiersin.org]
- 9. Loss of SLC27A5 Activates Hepatic Stellate Cells and Promotes Liver Fibrosis via Unconjugated Cholic Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Lithocholoyl-CoA in the Gut Microbiome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological functions of Lithocholoyl-CoA (LCA-CoA), a critical intermediate in the metabolic transformations of bile acids by the gut microbiome. While its precursor, lithocholic acid (LCA), is well-recognized for its potent signaling activities, the role of its coenzyme A thioester has been less extensively reviewed. This document elucidates the synthesis, metabolic fate, and enzymatic interactions of LCA-CoA, offering a comprehensive resource for researchers investigating the gut-liver axis, microbial endocrinology, and the development of novel therapeutics targeting bile acid metabolism.
Introduction to this compound in the Gut Microbiome
The gut microbiome plays a profound role in host physiology, in part through its extensive metabolism of primary bile acids synthesized in the liver into a diverse array of secondary bile acids. Lithocholic acid (LCA) is a prominent secondary bile acid, formed from the 7α-dehydroxylation of chenodeoxycholic acid (CDCA) by specific gut bacteria, primarily from the Clostridium and Eubacterium genera.[1][2] While LCA itself is a potent signaling molecule that interacts with host receptors such as the Vitamin D Receptor (VDR), Pregnane X Receptor (PXR), and Takeda G-protein-coupled receptor 5 (TGR5), its activation to this compound (LCA-CoA) is a crucial step for further metabolic processing within the microbial ecosystem.[3]
The formation of a CoA thioester bond energizes the molecule, priming it for a range of enzymatic reactions that would otherwise be thermodynamically unfavorable. This guide will detail the known and putative pathways involving LCA-CoA, the enzymes responsible for its formation and subsequent transformations, and the experimental methodologies required for its study.
Synthesis and Metabolic Fate of this compound
The conversion of LCA to LCA-CoA is an ATP-dependent process catalyzed by specific microbial enzymes. This activation is a key control point in the metabolic pathway of secondary bile acids.
Enzymatic Synthesis of this compound
The primary enzymes responsible for the activation of bile acids to their CoA esters are bile acid-CoA ligases and acyl-CoA synthetases. In the context of the gut microbiome, the baiB gene, found in the bile acid-inducible (bai) operon of bacteria like Clostridium scindens, encodes an ATP-dependent bile acid-CoA ligase.[1] This enzyme is capable of activating both primary and secondary bile acids, including LCA, to their respective CoA thioesters.[4]
| Enzyme | Gene | Organism Example | Substrates | Function |
| Bile Acid-CoA Ligase | baiB | Clostridium scindens | Cholate, Chenodeoxycholate, Deoxycholate, Lithocholate | ATP-dependent activation of bile acids to CoA esters |
| Very Long-Chain Acyl-CoA Synthetase (VLCS) Homolog 2 | - | Human (for recycling) | Cholate, Chenodeoxycholate, Deoxycholate, Lithocholate | Reactivation of bile acids for reconjugation |
Downstream Metabolic Pathways
Once formed, LCA-CoA serves as a substrate for further enzymatic conversions. The primary fate of bile acid-CoA esters in the 7α-dehydroxylation pathway is to serve as intermediates. While LCA is a final product of this pathway from CDCA, LCA-CoA can be acted upon by bile acid-CoA transferases.
-
baiF : This gene in C. scindens encodes a bile acid-CoA transferase that can utilize deoxycholyl-CoA and lithocholyl-CoA as CoA donors.[1]
-
baiK : Another bile acid-CoA transferase found in C. scindens, however, this enzyme does not appear to use lithocholyl-CoA as a CoA donor, suggesting substrate specificity.[5]
The transfer of the CoA moiety from a secondary bile acid to a primary bile acid is an ATP-conserving mechanism for the bacteria, allowing them to perpetuate the 7α-dehydroxylation pathway without expending additional ATP for the initial activation step.[5]
Below is a DOT language script illustrating the synthesis and immediate metabolic fate of this compound.
Caption: Synthesis and CoA transfer of this compound.
Biological Functions of this compound
Currently, there is limited evidence to suggest that LCA-CoA itself has direct signaling functions in the same manner as unconjugated LCA. Its primary role appears to be that of an activated intermediate for enzymatic reactions within the gut microbiome. The high-energy thioester bond makes the lithocholoyl moiety more reactive and susceptible to transfer or other modifications. The biological significance of LCA-CoA, therefore, lies in its ability to:
-
Facilitate ATP-independent CoA transfer: This allows for the efficient activation of other bile acids, conserving energy for the bacterium.[5]
-
Serve as a potential substrate for other, yet uncharacterized, enzymatic modifications: The activated nature of LCA-CoA could allow for conjugations with other molecules or further alterations to the steroid core.
Experimental Protocols
The study of LCA-CoA requires specialized techniques for the handling of anaerobic bacteria and the analysis of labile thioester compounds.
Anaerobic Culturing of Bile Acid-Metabolizing Bacteria
Objective: To culture gut bacteria, such as Clostridium scindens, that are capable of producing LCA and LCA-CoA.
Materials:
-
Anaerobic chamber with a gas mix of N₂, H₂, and CO₂.
-
Pre-reduced, anaerobically sterilized (PRAS) media, such as Brain Heart Infusion (BHI) broth or a defined minimal medium supplemented with required vitamins and amino acids.[6]
-
Sterile culture tubes with butyl rubber stoppers and aluminum crimp seals.
-
Syringes and needles for anaerobic transfer.
Protocol:
-
Prepare and sterilize all media and glassware under anaerobic conditions. This is typically achieved by boiling the media to drive off dissolved oxygen, followed by sparging with an anaerobic gas mix and autoclaving in sealed containers.
-
Perform all manipulations, including inoculation and subculturing, within an anaerobic chamber.
-
Inoculate the PRAS medium with a pure culture of the desired bacterium (e.g., C. scindens).
-
To study bile acid metabolism, supplement the culture medium with the desired bile acid substrate (e.g., CDCA or LCA) at a relevant concentration (e.g., 50-100 µM).
-
Incubate the cultures at 37°C for the desired time period (e.g., 24-72 hours), monitoring growth by measuring optical density at 600 nm (OD₆₀₀).
-
Harvest bacterial cells for metabolite extraction by centrifugation under anaerobic conditions if possible, or rapidly in an aerobic environment followed by immediate quenching to halt metabolic activity.
Extraction and Quantification of this compound by LC-MS/MS
Objective: To extract and quantify LCA-CoA from bacterial cultures or fecal samples. This protocol is adapted from methods for short- and long-chain acyl-CoAs.[7][8][9]
Materials:
-
Bacterial cell pellet or homogenized fecal sample.
-
Cold (-20°C) extraction solvent (e.g., acetonitrile/methanol/water with a buffer).
-
Internal standard (e.g., a stable isotope-labeled version of a related bile acid-CoA, such as d₄-cholyl-CoA).[7]
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup.
-
High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS).
Protocol:
-
Quenching and Extraction:
-
Rapidly quench metabolic activity by adding the bacterial pellet or fecal homogenate to a cold extraction solvent.
-
Add the internal standard.
-
Lyse the cells using physical methods such as bead beating or sonication, keeping the sample on ice.
-
Centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Cleanup (Optional but Recommended):
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the acyl-CoAs with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the acyl-CoAs using a C18 reversed-phase HPLC column with a gradient of mobile phases (e.g., an aqueous buffer and an organic solvent like acetonitrile or methanol).[7]
-
Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for LCA-CoA and the internal standard will need to be determined empirically. For many acyl-CoAs, a characteristic fragment ion corresponding to the CoA moiety is observed.[9]
-
Generate a standard curve using authentic standards of LCA-CoA (if available) or a related bile acid-CoA to determine the concentration in the samples.
-
Below is a DOT language script representing the general workflow for LCA-CoA analysis.
Caption: Workflow for the analysis of this compound.
Signaling Pathways Influenced by Lithocholic Acid
While LCA-CoA's direct signaling role is not established, it is crucial to understand the signaling pathways of its de-activated form, LCA, as the concentration of LCA-CoA will influence the pool of available LCA for these interactions.
LCA is known to be a ligand for several host receptors, thereby influencing host physiology:
-
Vitamin D Receptor (VDR): LCA is an agonist of VDR, which plays a role in gut barrier integrity and immune regulation.[3]
-
Pregnane X Receptor (PXR): LCA can activate PXR, a nuclear receptor involved in the detoxification of xenobiotics and endobiotics.[3]
-
Takeda G-protein-coupled receptor 5 (TGR5): As a TGR5 agonist, LCA can stimulate the release of glucagon-like peptide-1 (GLP-1), influencing glucose homeostasis.[3]
The interplay between these signaling pathways is complex and tissue-specific. The diagram below illustrates the primary signaling actions of LCA.
Caption: Major signaling pathways activated by Lithocholic Acid.
Conclusion and Future Directions
This compound is a key metabolic intermediate in the processing of the secondary bile acid lithocholic acid by the gut microbiome. While not a direct signaling molecule in the same vein as its unconjugated counterpart, its formation is essential for the energy-efficient metabolism of bile acids by key gut commensals like Clostridium scindens. Understanding the factors that regulate the formation and turnover of LCA-CoA is critical for a complete picture of the gut-liver axis and the influence of the microbiome on host health.
Future research should focus on:
-
Characterizing novel enzymes that may act on LCA-CoA to produce as-yet-unidentified bile acid metabolites.
-
Quantifying the in vivo concentrations of LCA-CoA in different gut environments and disease states to understand its metabolic flux.
-
Investigating the potential for therapeutic targeting of bile acid-CoA ligases and transferases to modulate the composition of the secondary bile acid pool.
This technical guide provides a foundation for researchers to delve into the nuanced role of this compound, paving the way for new discoveries in the complex interplay between the gut microbiome and host physiology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Clostridium scindens: history and current outlook for a keystone species in the mammalian gut involved in bile acid and steroid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Lithocholic Acid on the Gut-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Participation of two members of the very long-chain acyl-CoA synthetase family in bile acid synthesis and recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of two bile acid coenzyme A transferases from Clostridium scindens, a bile acid 7α-dehydroxylating intestinal bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Measurement of bile acid CoA esters by high-performance liquid chromatography-electrospray ionisation tandem mass spectrometry (HPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Signaling Molecule: The Discovery and Initial Characterization of Lithocholoyl-CoA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lithocholoyl-CoA, the coenzyme A thioester of the secondary bile acid lithocholic acid, represents a critical intermediate in bile acid metabolism and a key signaling molecule in intricate cellular pathways. Its discovery and initial characterization laid the groundwork for our current understanding of bile acid physiology, detoxification, and the complex interplay between the host and gut microbiota. This technical guide provides a comprehensive overview of the seminal work that led to the identification of this compound, detailing the early experimental methodologies, quantitative findings, and the initial elucidation of its biological significance.
Discovery and Early Enzymatic Studies
The journey to understanding this compound began with pioneering studies in the 1950s that unraveled the fundamental mechanisms of bile acid conjugation. While not isolating this compound directly in the very first experiments, the work of W.H. Elliott and J. Bremer provided the conceptual and methodological framework for its existence and enzymatic formation.
The pivotal discovery was the "enzymic activation" of bile acids, a process analogous to the activation of fatty acids. This activation, catalyzed by an enzyme later identified as bile acid-CoA ligase (BAL), involves the formation of a high-energy thioester bond between the bile acid's carboxyl group and coenzyme A. This step is an absolute prerequisite for the subsequent conjugation of bile acids with the amino acids taurine or glycine.
Initial Characterization of Bile Acid Activation
Early investigations by W.H. Elliott in 1956, using guinea-pig liver microsomes, demonstrated the enzymatic activation of cholic acid.[1] These foundational studies established the requirements for this reaction, which were later understood to be applicable to other bile acids, including lithocholic acid.
Table 1: Requirements for the Enzymatic Activation of Cholic Acid by Guinea-Pig Liver Microsomes [1]
| Component Omitted from Reaction Mixture | Activity (% of Complete System) |
| Microsomes | 0 |
| ATP | 0 |
| Coenzyme A | 0 |
| Mg²⁺ | < 10 |
Experimental Protocols from Early Studies
The initial methods for studying bile acid activation were groundbreaking for their time and relied on techniques such as paper chromatography and spectrophotometry.
Experimental Protocol 1: Preparation of Guinea-Pig Liver Microsomes (Adapted from Elliott, 1956)[1]
-
Livers from guinea pigs are excised and homogenized in ice-cold 0.25 M sucrose.
-
The homogenate is centrifuged at low speed to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
The microsomal pellet is washed with a suitable buffer and resuspended for use in enzymatic assays.
Experimental Protocol 2: Assay for Bile Acid Activation (Adapted from Elliott, 1956)[1]
-
A reaction mixture is prepared containing guinea-pig liver microsomes, the bile acid (e.g., cholic acid), ATP, coenzyme A, and Mg²⁺ in a suitable buffer.
-
The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
The reaction is stopped, and the formation of the bile acid-CoA thioester is inferred by measuring the disappearance of free coenzyme A or by trapping the activated bile acid with a hydroxylamine solution to form a hydroxamate, which can be quantified colorimetrically.
Substrate Specificity and the Emergence of this compound
While initial studies focused on the more abundant primary bile acids like cholic acid, subsequent research delved into the substrate specificity of the bile acid-CoA ligase. These investigations confirmed that the enzyme could activate a range of bile acids, including the secondary bile acid, lithocholic acid, thus firmly establishing the existence and enzymatic synthesis of this compound. The efficiency of this activation, however, was found to vary between different bile acids.
Initial Characterization of this compound's Biological Role: A Signaling Molecule
The characterization of this compound extended beyond its role as a metabolic intermediate. Early research began to hint at its potent biological activities, particularly in the context of cholestasis and the regulation of gene expression. Later, it became evident that lithocholic acid and, by extension, its activated form, this compound, act as signaling molecules by interacting with nuclear receptors.
Interaction with Nuclear Receptors
Lithocholic acid, the precursor to this compound, was identified as a ligand for several nuclear receptors, most notably the Pregnane X Receptor (PXR) and the Farnesoid X Receptor (FXR). This discovery was a paradigm shift, recasting a molecule once considered merely a toxic byproduct of gut microbial metabolism as a key regulator of xenobiotic and bile acid homeostasis.
Signaling Pathway of this compound via PXR
Caption: this compound, through its precursor lithocholic acid, activates the PXR signaling pathway.
Signaling Pathway of this compound and FXR
While a potent activator of PXR, lithocholic acid acts as an antagonist of the Farnesoid X Receptor (FXR), a master regulator of bile acid synthesis. This antagonistic action has significant physiological implications.
Caption: this compound's precursor, lithocholic acid, acts as an antagonist to the FXR signaling pathway.
Conclusion
The discovery and initial characterization of this compound, born from the foundational studies of bile acid metabolism in the mid-20th century, have paved the way for a deeper appreciation of the intricate roles of bile acids in health and disease. From its humble beginnings as a predicted metabolic intermediate, this compound and its parent compound have emerged as crucial signaling molecules, orchestrating complex transcriptional networks that govern detoxification, lipid metabolism, and inflammation. The early experimental work, though technologically limited by today's standards, stands as a testament to the ingenuity of early biochemists and continues to provide the fundamental framework for ongoing research in this dynamic field. Further exploration of the nuances of this compound's interactions and downstream effects holds significant promise for the development of novel therapeutic strategies for a range of metabolic and inflammatory disorders.
References
Lithocholoyl-CoA and its Link to Cholestatic Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholestatic liver diseases are characterized by the impairment of bile flow, leading to the accumulation of cytotoxic bile acids within hepatocytes. Among these, lithocholic acid (LCA), a secondary bile acid, is particularly hepatotoxic. The intracellular activation of LCA to its coenzyme A (CoA) thioester, lithocholoyl-CoA (LCA-CoA), is a critical metabolic step preceding its detoxification through amino acid conjugation. However, the accumulation of LCA-CoA itself is increasingly recognized as a key contributor to the pathophysiology of cholestatic liver injury. This technical guide provides an in-depth exploration of the metabolic pathways, cellular toxicity, and signaling cascades associated with LCA-CoA. It details experimental protocols for studying cholestasis and for the quantification of bile acid-CoA thioesters, and presents visualized pathways to illuminate the complex role of LCA-CoA in cholestatic liver disease, offering a resource for researchers and professionals in the field of hepatology and drug development.
Introduction to Cholestasis and Lithocholic Acid Toxicity
Cholestasis arises from either mechanical obstruction of the bile ducts or metabolic disturbances in bile formation and secretion[1]. This leads to the retention of bile constituents, most notably bile acids, within the liver. The accumulation of hydrophobic bile acids, such as chenodeoxycholic acid (CDCA) and its gut microbiota-derived metabolite, lithocholic acid (LCA), is a primary driver of hepatocellular injury[2][3]. LCA is particularly cytotoxic, and its levels are elevated in cholestatic conditions[4][5]. The toxicity of LCA is attributed to its ability to disrupt cell membranes, induce mitochondrial dysfunction, and trigger inflammatory and fibrotic signaling pathways[6][7].
Metabolism of this compound
The metabolic fate of LCA within the hepatocyte is a critical determinant of its toxicity. The conversion of LCA to its CoA thioester is the initial step in its detoxification pathway.
Formation of this compound
Lithocholic acid is activated to this compound by the action of bile acid-CoA ligase (BAL), also known as cholate-CoA ligase[8][9]. This enzyme catalyzes the ATP-dependent formation of a thioester bond between the carboxyl group of the bile acid and coenzyme A[1][10]. While the ligase acts on various bile acids, its activity facilitates the subsequent conjugation of these molecules.
Conjugation and Detoxification
Once formed, this compound is a substrate for bile acid-CoA:amino acid N-acyltransferase (BAAT)[11][12]. This enzyme catalyzes the conjugation of the bile acid-CoA with either glycine or taurine, forming glyco-LCA (GLCA) and tauro-LCA (TLCA), respectively[9][11]. These conjugated forms are more water-soluble and are substrates for efflux transporters, facilitating their elimination from the hepatocyte into the bile. BAAT is a key enzyme in the detoxification of bile acids, and its efficiency can influence the intracellular concentration of potentially toxic bile acid-CoA intermediates[13][14].
Pathophysiological Role of this compound in Cholestasis
While the formation of LCA-CoA is a step towards detoxification, its accumulation during cholestasis, when the downstream conjugation or export processes are overwhelmed, can contribute significantly to liver injury.
Mitochondrial Dysfunction
Mitochondria are primary targets of bile acid toxicity. While direct evidence for this compound is limited, its precursor, LCA, is known to induce mitochondrial dysfunction. It is hypothesized that long-chain acyl-CoAs, including LCA-CoA, can inhibit the adenine nucleotide translocator, a key component of the mitochondrial permeability transition pore (mPTP)[15]. The opening of the mPTP leads to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and the release of pro-apoptotic factors, ultimately leading to either apoptosis or necrosis of the hepatocyte[16][17]. The accumulation of LCA-CoA may therefore directly contribute to this mitochondrial-mediated cell death pathway.
Modulation of Nuclear Receptor Signaling
Bile acids and their derivatives are signaling molecules that activate nuclear receptors to regulate their own synthesis and transport.
-
Farnesoid X Receptor (FXR): LCA is a known antagonist of FXR, a key nuclear receptor that protects against cholestasis[13]. By antagonizing FXR, LCA and presumably LCA-CoA can downregulate the expression of the Bile Salt Export Pump (BSEP), the primary transporter for bile acid efflux from hepatocytes. This exacerbates intracellular bile acid accumulation. FXR activation normally induces the expression of Small Heterodimer Partner (SHP), which in turn represses the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis[18][19]. Antagonism of FXR by LCA-CoA would disrupt this negative feedback loop, further contributing to the cholestatic phenotype.
-
Takeda G-protein coupled Receptor 5 (TGR5): LCA and its taurine conjugate are potent agonists of TGR5, a G-protein coupled receptor expressed on various liver cells[9][20]. TGR5 activation in hepatocytes has been linked to the progression of steatohepatitis by promoting lipotoxicity[21]. The signaling cascade involves the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA)[3]. The downstream effects in the context of cholestasis are complex and may involve both protective and pro-inflammatory pathways depending on the cell type and disease stage.
Quantitative Data
Currently, there is a lack of published data specifically quantifying the concentration of this compound in healthy versus cholestatic liver tissue. However, studies have reported elevated levels of its precursor, LCA, and its conjugated forms in animal models of cholestasis and in patients with cholestatic liver diseases. The development and application of sensitive analytical methods, such as LC-MS/MS, are crucial for obtaining this quantitative data, which will be instrumental in fully elucidating the role of LCA-CoA in disease pathogenesis.
Experimental Protocols
Investigating the role of this compound in cholestatic liver disease requires robust experimental models and analytical techniques.
In Vivo Model: Bile Duct Ligation (BDL) in Mice
The BDL model is a widely used surgical procedure to induce obstructive cholestasis and study the resulting liver injury and fibrosis[11].
Protocol:
-
Anesthesia: Anesthetize the mouse using isoflurane or another appropriate anesthetic.
-
Surgical Preparation: Place the animal in a supine position, and sterilize the abdominal area.
-
Laparotomy: Make a midline abdominal incision to expose the peritoneal cavity.
-
Bile Duct Identification: Gently retract the liver and intestines to locate the common bile duct.
-
Ligation: Carefully dissect the common bile duct and ligate it in two locations with surgical silk. The duct can be severed between the two ligatures.
-
Closure: Close the abdominal wall and skin with sutures.
-
Post-operative Care: Provide appropriate analgesia and monitor the animal for recovery.
Sham-operated animals, which undergo the same surgical procedure without bile duct ligation, should be used as controls. Liver and serum samples can be collected at various time points post-surgery to assess the degree of cholestasis and liver injury.
In Vitro Model: Primary Hepatocyte Isolation and Culture
Primary hepatocytes provide an in vitro system to study the direct effects of bile acids and their metabolites on liver cells[13].
Protocol:
-
Perfusion Setup: Prepare a two-step collagenase perfusion system.
-
Cannulation: Anesthetize the mouse and cannulate the portal vein.
-
Perfusion Step 1 (Wash): Perfuse the liver with a calcium-free buffer to wash out the blood.
-
Perfusion Step 2 (Digestion): Perfuse the liver with a buffer containing collagenase to digest the extracellular matrix.
-
Hepatocyte Dissociation: Excise the digested liver and gently dissociate the cells in culture medium.
-
Cell Purification: Filter the cell suspension and perform low-speed centrifugation steps to enrich for viable hepatocytes.
-
Cell Plating: Plate the isolated hepatocytes on collagen-coated culture dishes. The cells can be used for experiments after a period of attachment.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA thioesters.
General Protocol:
-
Sample Preparation (Liver Tissue):
-
Flash-freeze liver tissue in liquid nitrogen immediately after collection.
-
Homogenize the frozen tissue in an ice-cold extraction solvent (e.g., acetonitrile/methanol/water mixture).
-
Centrifuge to pellet proteins and other debris.
-
The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE).
-
-
LC Separation:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with mobile phases typically consisting of an aqueous buffer with an ion-pairing agent and an organic solvent like acetonitrile.
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
For acyl-CoAs, a common fragmentation pattern is the neutral loss of 507 Da, corresponding to the phosphopantetheine-adenosine diphosphate portion of the CoA molecule.
-
Specific precursor-to-product ion transitions for this compound would need to be optimized, but would be based on its molecular weight and the characteristic neutral loss.
-
-
Quantification:
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
Generate a calibration curve using a synthetic standard of this compound.
-
Conclusion
This compound is a key metabolic intermediate in the detoxification of the hepatotoxic secondary bile acid, LCA. While its formation is a prerequisite for conjugation and elimination, the accumulation of this compound during cholestasis likely contributes to hepatocellular injury through mechanisms including mitochondrial dysfunction and dysregulation of nuclear receptor signaling. Further research, particularly utilizing advanced mass spectrometry techniques to quantify its intracellular levels and to elucidate its direct cellular effects, is essential to fully understand the role of this compound in the pathogenesis of cholestatic liver disease. This knowledge will be invaluable for the development of novel therapeutic strategies targeting bile acid metabolism and toxicity.
References
- 1. Determination of the mechanism of reaction for bile acid: CoA ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary Cocoa Flavanols Enhance Mitochondrial Function in Skeletal Muscle and Modify Whole-Body Metabolism in Healthy Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lithocholic acid - Wikipedia [en.wikipedia.org]
- 4. Conjugated Lithocholic Acid Activates Hepatic TGR5 to Promote Lipotoxicity and MASLD‐MASH Transition by Disrupting Carnitine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholestatic models induced by lithocholic acid and α‑naphthylisothiocyanate: Different etiological mechanisms for liver injury but shared JNK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholate—CoA ligase - Wikipedia [en.wikipedia.org]
- 9. Bile acid coenzyme A: amino acid N-acyltransferase in the amino acid conjugation of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the mechanism of reaction for bile acid: CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bile acid-CoA:amino acid N-acyltransferase - Wikipedia [en.wikipedia.org]
- 12. gosset.ai [gosset.ai]
- 13. The human bile acid-CoA:amino acid N-acyltransferase functions in the conjugation of fatty acids to glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dietary Cocoa Flavanols Enhance Mitochondrial Function in Skeletal Muscle and Modify Whole-Body Metabolism in Healthy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bile Acids and Human Disease: Metabolism, FXR/TGR5 Signaling, and Clinical Applications - MetwareBio [metwarebio.com]
- 18. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 21. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Enzymatic Conversion to Lithocholoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of lithocholic acid to its coenzyme A (CoA) thioester, Lithocholoyl-CoA. This crucial activation step is a gateway to further metabolic and signaling pathways involving this secondary bile acid. This document details the core enzymatic reaction, presents available quantitative data, outlines detailed experimental protocols, and visualizes the key pathways.
Core Reaction: The Formation of this compound
The conversion of lithocholic acid to this compound is an ATP-dependent process catalyzed by the enzyme Bile Acid-CoA Ligase (BAL) , also known as Cholate--CoA ligase (EC 6.2.1.7). The human enzyme is encoded by the SLC27A5 gene and is a member of the solute carrier family 27, which also includes very long-chain acyl-CoA synthetases.[1] This enzyme is primarily located in the endoplasmic reticulum of liver cells.[2]
The overall reaction is as follows:
Lithocholic acid + ATP + Coenzyme A ⇌ this compound + AMP + Pyrophosphate
This reaction proceeds through a two-step mechanism, characteristic of the acyl-CoA synthetase family. First, lithocholic acid reacts with ATP to form an activated intermediate, lithocholoyl-adenylate (lithocholoyl-AMP), with the release of pyrophosphate. Subsequently, the sulfhydryl group of Coenzyme A attacks the lithocholoyl-AMP intermediate, forming the high-energy thioester bond of this compound and releasing AMP.[3]
The reaction mechanism for the related substrate, cholic acid, has been determined to follow a bi uni uni bi ping-pong mechanism.[3] It is highly probable that the reaction with lithocholic acid follows the same kinetic mechanism.
Biochemical Pathway of this compound Formation
Quantitative Data
Precise kinetic parameters (Km and Vmax) for human Bile Acid-CoA Ligase with lithocholic acid as a substrate are not extensively documented in publicly available literature. However, kinetic studies have been performed on the enzyme from guinea pig liver microsomes using cholic acid as a substrate, which can serve as a reference point.[3] The substrate specificity of BAL indicates that it can activate a variety of bile acids.[2]
For comparative purposes, the kinetic data for cholic acid with guinea pig liver microsomal BAL are presented below. It is important to note that these values may differ for the human enzyme and for lithocholic acid as a substrate.
Table 1: Kinetic Parameters for Guinea Pig Bile Acid-CoA Ligase with Cholic Acid
| Substrate | Apparent Km | Apparent Vmax | Conditions | Reference |
| Cholic Acid | Not explicitly stated | Not explicitly stated | The study focused on determining the reaction mechanism through double reciprocal plots rather than providing specific Km and Vmax values. The authors note substrate inhibition by CoA. | [3] |
| ATP | Not explicitly stated | Not explicitly stated | [3] | |
| Coenzyme A | Not explicitly stated | Not explicitly stated | [3] |
Note: The lack of specific quantitative data for lithocholic acid highlights a knowledge gap in the field and an opportunity for further research.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the enzymatic conversion to this compound.
Expression and Purification of Recombinant Human Bile Acid-CoA Ligase (SLC27A5)
This protocol is a general guideline for the expression and purification of human SLC27A5 in E. coli, a common system for producing recombinant proteins. Optimization of expression conditions (e.g., temperature, induction time, IPTG concentration) may be necessary.
Workflow for Recombinant SLC27A5 Production
Materials:
-
Human SLC27A5 cDNA in a suitable expression vector (e.g., pET-28a)
-
E. coli expression strain (e.g., BL21(DE3))
-
LB broth and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)
-
Wash buffer (Lysis buffer with 20 mM imidazole)
-
Elution buffer (Lysis buffer with 250 mM imidazole)
-
Ni-NTA affinity resin
-
SDS-PAGE reagents
Protocol:
-
Transformation: Transform the SLC27A5 expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate a larger volume of LB broth (e.g., 1 L) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to incubate the culture overnight (16-18 hours) at the lower temperature with shaking.
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Lysate Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Affinity Purification: Apply the clarified supernatant to a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged SLC27A5 protein with elution buffer.
-
Purity Assessment: Analyze the eluted fractions by SDS-PAGE to assess the purity of the recombinant protein.
Bile Acid-CoA Ligase Activity Assay
This protocol describes a direct assay for measuring the activity of BAL by quantifying the formation of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified recombinant human SLC27A5 or liver microsomes
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Lithocholic acid solution (in a suitable solvent like DMSO, then diluted in assay buffer)
-
ATP solution
-
Coenzyme A (CoA) solution
-
Quenching solution (e.g., 10% acetic acid in methanol)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase A: 50 mM potassium phosphate buffer, pH 5.5
-
Mobile phase B: Acetonitrile
-
This compound standard (if available for quantification)
Protocol:
-
Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube by adding the following components in order:
-
Assay buffer
-
ATP (final concentration, e.g., 5 mM)
-
CoA (final concentration, e.g., 0.5 mM)
-
Lithocholic acid (at various concentrations for kinetic studies, e.g., 1-100 µM)
-
-
Enzyme Addition: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the purified enzyme or microsomal preparation.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Quenching: Stop the reaction by adding an equal volume of quenching solution.
-
Centrifugation: Centrifuge the quenched reaction mixture to pellet any precipitated protein (e.g., 14,000 x g for 10 minutes).
-
HPLC Analysis: Analyze the supernatant by HPLC to separate and quantify the this compound formed.
HPLC Method for this compound Quantification
This method provides a general framework for the separation and quantification of this compound from the enzymatic reaction mixture. Optimization of the gradient and other parameters may be required for specific HPLC systems and columns.
HPLC System and Column:
-
A standard HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phases:
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 260 nm (for the adenine moiety of CoA)
Quantification:
-
If a this compound standard is available, a standard curve can be generated to determine the absolute concentration of the product.
-
In the absence of a standard, the rate of product formation can be expressed in relative terms (e.g., peak area per minute per mg of protein).
Signaling Pathways
While the direct signaling roles of this compound are not as well-characterized as those of its precursor, lithocholic acid, it is important to consider the potential for this activated form of the bile acid to participate in cellular signaling. Acyl-CoA molecules, in general, are known to be involved in transcriptional regulation.[4]
Lithocholic acid itself is a known ligand for several nuclear receptors, including the Vitamin D Receptor (VDR), Pregnane X Receptor (PXR), and Farnesoid X Receptor (FXR).[5] The activation of these receptors by lithocholic acid leads to the transcriptional regulation of genes involved in bile acid homeostasis, detoxification, and inflammation.
It is plausible that this compound could also directly or indirectly influence the activity of these or other nuclear receptors. The formation of the CoA thioester increases the chemical reactivity of the molecule, which could alter its binding affinity for nuclear receptors or enable it to participate in other signaling-related reactions, such as protein acylation. However, direct evidence for this compound acting as a ligand for nuclear receptors is currently lacking.
Potential Signaling Roles of this compound
Conclusion
The enzymatic conversion of lithocholic acid to this compound by Bile Acid-CoA Ligase is a critical activation step in the metabolism of this secondary bile acid. While the general mechanism of this reaction is understood, specific quantitative data for the interaction of lithocholic acid with the human enzyme are lacking. The experimental protocols provided in this guide offer a framework for the expression, purification, and functional characterization of the enzyme, as well as for the quantification of its product. Further research is needed to elucidate the specific kinetic parameters of this reaction and to explore the potential direct signaling roles of this compound in regulating gene expression and cellular function. This knowledge will be invaluable for researchers and professionals in drug development aiming to modulate bile acid pathways for therapeutic benefit.
References
- 1. SLC27A5 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Determination of the mechanism of reaction for bile acid: CoA ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterol regulation of 3-hydroxy-3-methylglutaryl-coenzyme A synthase gene through a direct interaction between sterol regulatory element binding protein and the trimeric CCAAT-binding factor/nuclear factor Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Lithocholoyl-CoA as a Potential Biomarker for Metabolic Disorders: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity, represent a growing global health crisis. The identification of novel biomarkers is critical for early diagnosis, patient stratification, and the development of targeted therapies. Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in metabolism, linking nutrient breakdown to anabolic pathways and cellular signaling. This guide focuses on Lithocholoyl-CoA, the activated form of the secondary bile acid lithocholic acid (LCA), as an emerging biomarker of interest.
LCA is exclusively produced by the gut microbiota through the 7α-dehydroxylation of the primary bile acid chenodeoxycholic acid (CDCA).[1] Once absorbed and transported to the liver, LCA is activated to this compound before further metabolism. This unique origin places this compound at the critical intersection of host metabolism, gut microbial activity, and the gut-liver axis. Alterations in the bile acid pool, particularly in levels of LCA and its derivatives, are increasingly associated with metabolic dysregulation.[2][3] While direct quantification of this compound in disease states is an area of active research, the well-documented signaling roles of its precursor, LCA, provide a strong rationale for its investigation.
This technical guide provides a comprehensive overview of the metabolic origin of this compound, the role of the LCA axis in metabolic disorders, key signaling pathways, and detailed experimental protocols for its quantification.
Section 1: The Metabolic Origin of this compound
This compound is not synthesized de novo by human cells; its existence is a direct consequence of the symbiotic relationship between the host and its gut microbiota. Its biosynthesis is intrinsically linked to the enterohepatic circulation of bile acids.
Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in the liver.[4] They are then conjugated with the amino acids glycine or taurine, which increases their solubility, and are secreted into the intestine to aid in the digestion and absorption of dietary fats and fat-soluble vitamins.[4]
In the distal intestine, a significant portion of these conjugated primary bile acids are deconjugated and subsequently metabolized by anaerobic bacteria. A key transformation is the 7α-dehydroxylation of CDCA by specific gut bacteria (e.g., from the genera Clostridium and Eubacterium), which yields the secondary bile acid, lithocholic acid (LCA).[1][5]
Approximately 95% of all bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal circulation.[4] The remaining 5% are excreted.[1] The reabsorbed LCA, being relatively hydrophobic and potentially toxic, undergoes extensive metabolism in the liver. The first critical step in its detoxification and metabolic processing is the activation to its coenzyme A thioester, this compound. This reaction is catalyzed by hepatic acyl-CoA synthetases. Once formed, this compound can be conjugated with glycine or taurine (forming GLCA and TLCA) or sulfated, which facilitates its excretion.[4]
Section 2: The Lithocholic Acid Axis in Metabolic Disorders
While this compound is the metabolically activated intermediate, the majority of current clinical and preclinical research has focused on quantifying its precursor, LCA, as a biomarker. The concentration and signaling activity of LCA are directly linked to the metabolic status of the host and the composition of the gut microbiome, making the "LCA axis" a rich source of potential biomarkers.
Role in Liver Disease
Historically, LCA has been considered hepatotoxic, with high concentrations leading to cholestatic liver injury. In the context of non-alcoholic fatty liver disease (NAFLD), the role of the LCA axis is complex. NAFLD is strongly associated with alterations in the gut microbiome and the bile acid pool.[6][7] Several studies have reported changes in the levels of secondary bile acids, including LCA, in patients with NAFLD and its more severe form, non-alcoholic steatohepatitis (NASH).[6] While accumulation can be detrimental, LCA also activates signaling pathways that can be protective. Therefore, the balance of LCA and its derivatives, rather than its absolute concentration, may be a more informative biomarker for liver disease progression.
Connection to Diabetes and Insulin Resistance
The link between bile acids and glucose homeostasis is well-established.[8] Bile acids can modulate insulin sensitivity and glucose metabolism through various signaling pathways. The role of LCA is particularly intriguing. Studies have shown that certain derivatives, such as isolithocholic acid (iso-LCA), are causally associated with a reduced risk for diabetes and obesity.[9] Conversely, other studies have linked insulin resistance to an overall increase in 12α-hydroxylated bile acids (like cholic acid and deoxycholic acid) relative to non-12α-hydroxylated ones like CDCA and LCA.[10] This suggests that a shift in the bile acid composition, which can be tracked by measuring LCA levels, is indicative of metabolic health. LCA's ability to activate the TGR5 receptor and stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose regulation, further underscores its importance in metabolic control.[11]
Quantitative Data on Bile Acids in Metabolic Disease
Direct quantification of this compound in human cohorts is not yet widely reported. However, numerous studies have quantified its precursor, LCA, and related bile acids, revealing significant associations with metabolic disorders. The following table summarizes representative findings.
| Analyte | Condition | Matrix | Change vs. Control | Reference |
| Total Bile Acids | NAFLD | Plasma | Significantly Increased | [6] |
| Glycine-conjugated BAs | NAFLD | Plasma | Increased | [6] |
| Taurine-conjugated BAs | NAFLD | Plasma | Increased | [6] |
| 12α-hydroxylated BAs | Insulin Resistance | Plasma | Increased Ratio | [10] |
| Isolithocholic Acid (iso-LCA) | Diabetes / Obesity | Plasma | Inversely Associated | [9] |
| Hyodeoxycholic Acid (HDCA) | NAFLD / Diabetes | Serum | Decreased | [12] |
Section 3: Key Signaling Pathways
LCA exerts its potent biological effects not through direct metabolic action, but by functioning as a signaling molecule that modulates key nuclear and cell-surface receptors. This signaling activity is central to its role in metabolic regulation. The activation to this compound is primarily for metabolic processing (conjugation/sulfation), while the free LCA molecule is the primary signaling entity.
-
Takeda G-protein-coupled Receptor 5 (TGR5/GPBAR1): LCA is one of the most potent endogenous agonists for TGR5.[13] TGR5 is highly expressed in intestinal L-cells. Activation of TGR5 by LCA stimulates the secretion of GLP-1.[14] GLP-1 enhances insulin secretion, suppresses glucagon release, and promotes satiety, making the LCA-TGR5-GLP-1 axis a critical pathway in maintaining glucose homeostasis.[8]
-
Vitamin D Receptor (VDR): LCA is a potent agonist for VDR.[15] VDR is highly expressed in the intestine and liver and plays a key role in maintaining intestinal barrier integrity and modulating inflammation.[16] By activating VDR, LCA can suppress inflammatory pathways in the gut, which is beneficial in metabolic diseases often characterized by chronic low-grade inflammation.[16]
-
Farnesoid X Receptor (FXR): In contrast to the primary bile acid CDCA, which is a strong FXR agonist, LCA is generally considered a weak antagonist.[17] FXR activation in the liver and intestine tightly regulates bile acid synthesis and transport. By weakly antagonizing FXR, LCA can modulate the feedback inhibition of bile acid synthesis, thereby influencing the overall composition of the bile acid pool. This differential activity on FXR versus TGR5 allows for complex, fine-tuned regulation of metabolism.
Section 4: Quantitative Analysis of Acyl-CoA Thioesters
The quantification of acyl-CoA species is analytically challenging due to their low abundance, inherent instability, and structural similarity. However, accurate measurement is essential for understanding their role in metabolic regulation. While specific data for this compound is sparse, data from other acyl-CoAs provides important context for expected concentration ranges and analytical approaches.
| Acyl-CoA Species | Tissue | Concentration (nmol/g wet weight) | Reference |
| Malonyl-CoA | Rat Liver | 1.9 ± 0.6 | [18] |
| Malonyl-CoA | Rat Heart | 1.3 ± 0.4 | [18] |
| Malonyl-CoA | Rat Skeletal Muscle | 0.7 ± 0.2 | [18] |
| Lactoyl-CoA | Mouse Heart | 0.0172 (pmol/mg) | [19][20] |
| Acetyl-CoA | HepG2 Cells | 10.6 (pmol/10⁶ cells) | |
| Succinyl-CoA | HepG2 Cells | 25.5 (pmol/10⁶ cells) | |
| 14:0-CoA | Bovine Liver | 5.9 ± 0.8 (% of total CoA) | [21] |
Note: Concentrations are highly dependent on the metabolic state (e.g., fed vs. fasted) and the specific analytical method used. The table provides representative values to illustrate the typical range of acyl-CoA abundance.
Section 5: Experimental Protocols for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs, including this compound.[22][23] A robust analytical method involves sample extraction, purification, chromatographic separation, and mass spectrometric detection.
Detailed Methodology: LC-MS/MS Quantification
-
Sample Preparation & Extraction:
-
Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately upon collection to quench metabolic activity. Homogenize the frozen tissue (10-50 mg) in an ice-cold extraction buffer. A common method is protein precipitation using 10% trichloroacetic acid (TCA) or a solvent mixture such as acetonitrile/methanol/water.[18]
-
Internal Standard Spiking: Prior to homogenization, spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound, if available, or a structurally similar labeled acyl-CoA). This is crucial for correcting for sample loss during preparation and for matrix effects during MS analysis.
-
Centrifugation: After homogenization and incubation, centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C to pellet precipitated proteins and cell debris.
-
-
Solid-Phase Extraction (SPE) for Purification:
-
The resulting supernatant, which contains the acyl-CoAs, is often further purified and concentrated using SPE.
-
A reversed-phase sorbent (e.g., Oasis HLB) is typically used.
-
Condition the SPE cartridge with methanol, then equilibrate with water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak aqueous solvent to remove salts and polar interferences.
-
Elute the acyl-CoAs with a high-percentage organic solvent (e.g., methanol or acetonitrile).
-
Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs using reversed-phase ultra-high-performance liquid chromatography (UHPLC). A C18 column is commonly employed. A gradient elution using mobile phases such as water with formic acid (Mobile Phase A) and acetonitrile with formic acid (Mobile Phase B) provides good separation of different acyl-CoA species.
-
Mass Spectrometry: Analyze the column eluate using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly specific transition ensures minimal interference from other molecules in the sample.
-
Section 6: Conclusion and Future Directions
This compound sits at a unique metabolic nexus, directly reflecting the interplay between the host's hepatic processing and the metabolic output of the gut microbiome. While its precursor, LCA, has been clearly implicated in the pathophysiology of metabolic disorders through its potent signaling activities, the direct measurement of this compound remains a key area for future research. As the activated form destined for further metabolism, its steady-state concentration could provide a more dynamic snapshot of hepatic bile acid flux than the measurement of free LCA alone.
The methodologies outlined in this guide provide a clear path forward for researchers to quantify this compound in preclinical models and clinical samples. Validating this compound as a robust biomarker will require:
-
Cohort Studies: Measuring this compound levels in large, well-phenotyped patient cohorts with varying degrees of metabolic disease.
-
Mechanistic Studies: Investigating how diet, pharmaceuticals, and microbiome modulation affect the levels of this compound and its downstream metabolites.
-
Therapeutic Targeting: Exploring the enzymes responsible for the synthesis and utilization of this compound as potential drug targets for managing metabolic disorders.
By integrating quantitative measurements of this compound with analyses of the gut microbiome and host metabolic profiles, researchers and drug developers can unlock new insights into the gut-liver axis and pave the way for novel diagnostic and therapeutic strategies against metabolic disease.
References
- 1. Interaction of Gut Microbiota with Bile Acid Metabolism and its Influence on Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 6. Bile acids and sphingolipids in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why Bile Acids Are So Important in Non-Alcoholic Fatty Liver Disease (NAFLD) Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Bile Acid Signaling in Diabetes: From Pathophysiology to Therapeutic Targets [e-dmj.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Human Insulin Resistance Is Associated With Increased Plasma Levels of 12α-Hydroxylated Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bile acids, microbiota and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. mdpi.com [mdpi.com]
- 15. Selective activation of vitamin D receptor by lithocholic acid acetate, a bile acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Effect of Lithocholic Acid on the Gut-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification and quantitation of the fatty acids composing the CoA ester pool of bovine retina, heart, and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. LC-MS/MS Analysis of Bile Acids | Springer Nature Experiments [experiments.springernature.com]
- 23. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Exploratory Studies on Lithocholoyl-CoA Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lithocholoyl-CoA (LCA-CoA) is the activated thioester of the secondary bile acid, lithocholic acid (LCA). While the signaling functions of LCA through receptors like TGR5 and FXR are increasingly understood, the direct role of LCA-CoA as a signaling molecule remains a nascent and intriguing area of research. This technical guide provides a comprehensive overview of the current understanding and, more importantly, a detailed roadmap for the exploratory study of LCA-CoA signaling pathways. It is designed for researchers, scientists, and drug development professionals seeking to investigate the synthesis, protein interactions, and downstream cellular effects of this potentially crucial metabolic intermediate. This document outlines the synthesis of LCA-CoA, methodologies for its quantification, and a suite of experimental protocols to identify its protein targets and elucidate its signaling cascades. All quantitative data from cited literature is summarized, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate comprehension and experimental design.
Introduction to this compound
Lithocholic acid (LCA) is a hydrophobic secondary bile acid produced in the gut by microbial 7α-dehydroxylation of chenodeoxycholic acid.[1] Like other free fatty acids and bile acids, LCA must be activated to its coenzyme A (CoA) thioester, this compound, to become metabolically active for processes such as conjugation with amino acids (glycine or taurine) in the liver.[2][3] This activation is catalyzed by bile acid-CoA synthetase (BACS) and very long-chain acyl-CoA synthetases.[2][3]
While LCA itself is a known potent ligand for the G protein-coupled bile acid receptor TGR5 and the nuclear receptor Farnesoid X Receptor (FXR), the direct signaling roles of LCA-CoA are largely unexplored.[4][5] Long-chain acyl-CoAs, a class of molecules to which LCA-CoA belongs, are known to act as important signaling molecules that can modulate the activity of various proteins, including nuclear receptors, and can also serve as donors for protein acylation.[6][7] It is therefore plausible that LCA-CoA has direct signaling functions independent of its role as a precursor for conjugation. This guide provides the foundational knowledge and experimental frameworks to investigate these potential signaling pathways.
Synthesis and Purification of this compound
The availability of pure LCA-CoA is a prerequisite for any functional study. Both enzymatic and chemical synthesis methods can be employed.
Enzymatic Synthesis
Enzymatic synthesis offers high specificity and is performed under mild conditions. The key enzyme is a long-chain acyl-CoA synthetase (ACSL) or a bile acid-CoA synthetase (BACS).[3][8]
Experimental Protocol: Enzymatic Synthesis of LCA-CoA
-
Reaction Mixture:
-
Lithocholic Acid (LCA): 1 mM
-
Coenzyme A (CoA-SH): 1.5 mM
-
ATP: 5 mM
-
MgCl₂: 10 mM
-
Triton X-100: 0.02% (to solubilize LCA)
-
HEPES buffer: 50 mM, pH 7.4
-
Recombinant human Bile Acid-CoA Synthetase (BACS/SLC27A5) or a suitable ACSL isozyme (e.g., from Pseudomonas sp.)
-
-
Procedure: a. Dissolve LCA in a minimal amount of ethanol before adding to the reaction buffer containing Triton X-100. b. Add all components except the enzyme to a reaction tube and pre-incubate at 37°C for 5 minutes. c. Initiate the reaction by adding the purified BACS/ACSL enzyme. d. Incubate at 37°C for 1-2 hours. e. Monitor the reaction progress by HPLC.
Chemical Synthesis
Chemical synthesis can be scaled up more easily but may require more rigorous purification to remove byproducts. A common method involves the activation of the carboxylic acid of LCA and subsequent reaction with CoA.
Experimental Protocol: Chemical Synthesis of LCA-CoA
-
Activation of Lithocholic Acid: a. Dissolve LCA in anhydrous tetrahydrofuran (THF). b. Add N,N'-carbonyldiimidazole (CDI) in a 1.1 molar excess. c. Stir the reaction at room temperature for 2-4 hours to form the lithocholoyl-imidazolide intermediate.
-
Thioesterification: a. In a separate flask, dissolve Coenzyme A (trilithium salt) in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0). b. Slowly add the lithocholoyl-imidazolide solution to the CoA solution with vigorous stirring. c. Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C.
Purification by HPLC
Purification of the synthesized LCA-CoA is critical. Reversed-phase high-performance liquid chromatography (HPLC) is the method of choice.[9][10]
Experimental Protocol: HPLC Purification of LCA-CoA
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient: A linear gradient from 40% to 90% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 260 nm (for the adenine moiety of CoA).
-
Procedure: a. Acidify the synthesis reaction mixture to pH ~3.0 with HCl. b. Centrifuge to remove any precipitate. c. Inject the supernatant onto the HPLC system. d. Collect fractions corresponding to the LCA-CoA peak. e. Lyophilize the collected fractions to obtain pure LCA-CoA.
Quantitative Analysis of this compound
Accurate quantification of LCA-CoA in biological samples is essential for understanding its physiological concentrations and fluctuations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[11]
Experimental Protocol: LC-MS/MS Quantification of LCA-CoA
-
Sample Preparation: a. Homogenize tissue or cell pellets in ice-cold 10% trichloroacetic acid (TCA). b. Spike with an internal standard (e.g., ¹³C-labeled acyl-CoA). c. Centrifuge to pellet proteins and debris. d. Purify the supernatant using solid-phase extraction (SPE) with a C18 cartridge. e. Elute the acyl-CoAs and dry under nitrogen. f. Reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
LC System: UPLC with a C18 column.
-
Mobile Phase: A gradient of ammonium acetate in water and acetonitrile.
-
MS System: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for LCA-CoA and the internal standard need to be determined empirically.
-
Investigating this compound Signaling Pathways
The exploration of LCA-CoA signaling can be approached by identifying its direct protein targets and elucidating the downstream functional consequences of these interactions.
Identification of LCA-CoA Binding Proteins
Several proteomic strategies can be employed to identify proteins that directly bind to LCA-CoA.
This approach involves synthesizing an LCA analog with a "clickable" handle (e.g., an alkyne or azide) that can be converted to its CoA ester. This probe is then used to label proteins in cell lysates or intact cells, followed by enrichment and identification by mass spectrometry.[12][13]
Experimental Workflow: Click Chemistry Proteomics for LCA-CoA Targets
Caption: Workflow for identifying LCA-CoA binding proteins using a clickable probe.
CETSA is a label-free method to assess target engagement in a cellular context. The binding of a ligand (LCA-CoA) can alter the thermal stability of its target protein, which can be detected by quantifying the amount of soluble protein remaining after heat treatment.[14][15][16]
Experimental Workflow: CETSA for LCA-CoA Target Validation
Caption: CETSA workflow to validate LCA-CoA target engagement in cells.
Characterizing Binding Affinity and Kinetics
Once potential binding partners are identified, it is crucial to quantify the interaction.
MST measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding. It requires a fluorescently labeled protein and can determine binding affinities (Kd) with low sample consumption.[1][10][17]
Experimental Protocol: MST for LCA-CoA-Protein Binding
-
Labeling: Label the purified protein of interest with a fluorescent dye (e.g., NHS-ester dye).
-
Serial Dilution: Prepare a serial dilution of LCA-CoA.
-
Incubation: Mix a constant concentration of the labeled protein with the different concentrations of LCA-CoA.
-
Measurement: Load the samples into capillaries and measure the thermophoretic movement in an MST instrument.
-
Analysis: Plot the change in thermophoresis against the LCA-CoA concentration and fit the data to a binding curve to determine the Kd.
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. It provides real-time kinetic data (association and dissociation rates) and affinity.[6][18][19]
Experimental Protocol: SPR for LCA-CoA-Protein Kinetics
-
Immobilization: Immobilize the purified protein of interest onto an appropriate sensor chip.
-
Analyte Injection: Flow different concentrations of LCA-CoA over the chip surface.
-
Detection: Monitor the change in resonance units (RU) over time to generate sensorgrams.
-
Regeneration: Flow a regeneration solution to remove the bound LCA-CoA.
-
Analysis: Fit the sensorgram data to a kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[14][17]
Experimental Protocol: ITC for LCA-CoA-Protein Thermodynamics
-
Sample Preparation: Place the purified protein in the sample cell and LCA-CoA in the injection syringe.
-
Titration: Inject small aliquots of LCA-CoA into the protein solution.
-
Measurement: Measure the heat change after each injection.
-
Analysis: Integrate the heat pulses and plot them against the molar ratio of LCA-CoA to protein. Fit the data to a binding model to determine the thermodynamic parameters of the interaction.
Functional Consequences of LCA-CoA Signaling
Identifying the functional outcomes of LCA-CoA-protein interactions is the ultimate goal.
If a nuclear receptor is identified as a target, its activation by LCA-CoA can be assessed using in vitro transcription assays.[20][21]
Experimental Workflow: In Vitro Transcription Assay
Caption: Workflow for assessing nuclear receptor activation by LCA-CoA.
If an enzyme is identified as a target, its activity can be measured in the presence and absence of LCA-CoA. Assays can be designed to be non-radioactive, for example, by using chromogenic or fluorogenic substrates.[22][23][24]
LCA-CoA could potentially serve as a donor for a novel type of protein acylation. This can be investigated using metabolic labeling with a clickable LCA probe, followed by enrichment of acylated proteins and identification of modification sites by mass spectrometry.[22][25]
Data Presentation
Clear and structured presentation of quantitative data is essential for comparison and interpretation.
Table 1: Hypothetical Binding Affinities of LCA-CoA to Target Proteins
| Target Protein | Method | Kd (µM) | Stoichiometry (n) | Reference |
| Nuclear Receptor X | MST | 5.2 ± 0.8 | N/A | [Hypothetical] |
| Kinase Y | SPR | 12.5 ± 2.1 | N/A | [Hypothetical] |
| Acyltransferase Z | ITC | 2.8 ± 0.5 | 1.1 ± 0.1 | [Hypothetical] |
Table 2: Hypothetical Kinetic Parameters for LCA-CoA Binding to Target Protein A (from SPR)
| Analyte | ka (1/Ms) | kd (1/s) | KD (µM) | Reference |
| LCA-CoA | 1.5 x 10⁴ | 7.5 x 10⁻³ | 0.5 | [Hypothetical] |
Conclusion
The study of this compound signaling is a promising frontier in understanding the complex roles of bile acids in cellular regulation. While direct evidence for LCA-CoA as a signaling molecule is currently limited, the established roles of other long-chain acyl-CoAs suggest a high probability of such functions. This technical guide provides a comprehensive toolkit for researchers to systematically explore this uncharted territory. By employing the outlined methods for synthesis, target identification, and functional characterization, the scientific community can begin to unravel the signaling pathways of LCA-CoA and its potential implications for health and disease.
References
- 1. US20070292906A1 - Assay for measuring acyltransferase activity - Google Patents [patents.google.com]
- 2. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 3. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06116C [pubs.rsc.org]
- 12. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) | Springer Nature Experiments [experiments.springernature.com]
- 16. [PDF] Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. | Semantic Scholar [semanticscholar.org]
- 17. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. digitalcommons.rockefeller.edu [digitalcommons.rockefeller.edu]
- 19. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 20. portlandpress.com [portlandpress.com]
- 21. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. sunlongbiotech.com [sunlongbiotech.com]
- 24. mdpi.com [mdpi.com]
- 25. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes: Solid-Phase Extraction of Lithocholoyl-CoA
Introduction
Lithocholoyl-CoA is the coenzyme A thioester of lithocholic acid, a secondary bile acid. The quantification of acyl-CoA thioesters is crucial for understanding the metabolic pathways and signaling roles of bile acids in various physiological and pathological processes. Solid-phase extraction (SPE) is a widely utilized technique for the purification and concentration of analytes from complex biological matrices prior to downstream analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This document provides a detailed protocol for the solid-phase extraction of this compound using a C18 reversed-phase cartridge.
Principle of the Method
This protocol employs a reversed-phase SPE mechanism. The nonpolar C18 stationary phase retains the hydrophobic this compound from an aqueous sample matrix. Polar impurities are washed away, and the purified analyte is then eluted with an organic solvent.[1][3] Subsequent analysis is typically performed by LC-MS/MS, which offers high sensitivity and specificity for the detection and quantification of bile acid CoA esters.[4]
Quantitative Data
The following table summarizes the expected performance characteristics for the solid-phase extraction of bile acid CoA esters and related long-chain acyl-CoAs from biological samples.
| Analyte Class | Matrix | Extraction Method | Typical Recovery Rate (%) | Limit of Quantification (LOQ) | Reference |
| Bile Acids & Conjugates | Porcine Bile | C18 SPE | 89.1 - 100.2 | Low ppb range | [1][5] |
| Bile Acid CoA Esters | Peroxisomal Proteins | C18 SPE | Reproducible in 0.1-4 µmol/L range | 0.1 µmol/L | [4] |
Experimental Protocol
Materials and Reagents
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic Acid (or Acetic Acid)
-
Internal Standard (e.g., a deuterated analog of a bile acid CoA ester)[4]
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
SPE Vacuum Manifold
-
Collection tubes
-
Nitrogen evaporator
Sample Pre-treatment
-
For tissue samples, homogenize in a suitable buffer (e.g., potassium phosphate buffer).[6]
-
For cell lysates, ensure complete lysis to release intracellular components.
-
Spike the sample with an appropriate internal standard to correct for extraction variability.
-
Acidify the sample to a pH < 3 with formic acid or acetic acid to ensure that the bile acids are in their protonated form, which enhances retention on the C18 sorbent.[7]
-
Centrifuge the sample to pellet any precipitates and use the clear supernatant for SPE.[2]
Solid-Phase Extraction Procedure
The following steps should be performed using an SPE vacuum manifold.[8]
-
Column Conditioning:
-
Column Equilibration:
-
Pass 3 mL of water (acidified to the same pH as the sample) through the cartridge to equilibrate the sorbent.
-
Ensure a small amount of liquid remains on top of the sorbent bed to prevent it from drying out.[9]
-
-
Sample Loading:
-
Washing:
-
Wash the cartridge with 3 mL of water (acidified) to remove polar, interfering compounds.
-
A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the this compound with 1-2 mL of methanol or acetonitrile. Using two smaller aliquots for elution can improve recovery.[2]
-
Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume of a solvent compatible with the subsequent analytical method (e.g., 0.1% formic acid in water or acetonitrile).[1]
-
The sample is now ready for analysis by LC-MS/MS or another suitable technique.
Visualizations
Caption: Experimental workflow for the solid-phase extraction of this compound.
Caption: Signaling pathway of Lithocholic Acid via TGR5 and FXR receptors.[10][11]
References
- 1. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. aocs.org [aocs.org]
- 4. Measurement of bile acid CoA esters by high-performance liquid chromatography-electrospray ionisation tandem mass spectrometry (HPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Bile Acids in Piglet Bile by Solid Phase Extraction and Liquid Chromatography-Electrospray Tandem Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 8. gilson.com [gilson.com]
- 9. youtube.com [youtube.com]
- 10. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled Lithocholoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled (SIL) internal standards are essential for the accurate quantification of endogenous molecules by mass spectrometry. Lithocholoyl-CoA is the coenzyme A thioester of lithocholic acid (LCA), a secondary bile acid implicated in various physiological and pathological processes, including the regulation of metabolic pathways and carcinogenesis. The development of robust methods for synthesizing SIL-Lithocholoyl-CoA is crucial for advancing research in these areas.
These application notes provide detailed protocols for the synthesis of stable isotope-labeled this compound, focusing on a chemo-enzymatic approach. This strategy involves the chemical synthesis of an isotope-labeled lithocholic acid precursor, followed by an enzymatic reaction to form the final CoA thioester. The methods described are intended to be adaptable for labeling with isotopes such as deuterium (²H or D) and carbon-13 (¹³C).
Overview of the Synthetic Strategy
The synthesis of stable isotope-labeled this compound is a two-stage process. The first stage is the chemical synthesis of lithocholic acid incorporating stable isotopes. The second stage is the enzymatic conversion of the labeled lithocholic acid to its CoA thioester using a bile acid-CoA ligase (BAL).
Caption: Chemo-enzymatic synthesis workflow for SIL-Lithocholoyl-CoA.
Stage 1: Chemical Synthesis of Isotope-Labeled Lithocholic Acid
Two primary routes for the synthesis of the lithocholic acid backbone are presented: one starting from deoxycholic acid and another from a plant-sourced bisnoralcohol. These routes can be adapted to incorporate stable isotopes.
Method 1: Synthesis from Deoxycholic Acid (Adaptable for Deuterium Labeling)
This method involves the removal of the 7-hydroxyl group from deoxycholic acid. Deuterium labeling can be introduced during the hydrogenation step.
Experimental Protocol:
-
Methyl Esterification: Dissolve deoxycholic acid in methanol and add a catalytic amount of concentrated sulfuric acid. Stir at room temperature for 24 hours. After reaction completion (monitored by TLC), neutralize and extract the methyl deoxycholate.
-
Hydroxyl Protection: Protect the 3-hydroxyl group of methyl deoxycholate using a suitable protecting group, such as an acetate ester, by reacting with acetic anhydride in the presence of pyridine and a catalytic amount of DMAP.
-
Mesylation: React the 7-hydroxyl group with methanesulfonyl chloride in pyridine to form the corresponding mesylate.
-
Elimination: Induce elimination of the 7-mesyloxy group by heating with a strong base (e.g., potassium t-butoxide in DMSO) to form the Δ⁷-olefin.
-
Deuterium Incorporation via Hydrogenation: Catalytically reduce the double bond using deuterium gas (D₂) in the presence of a palladium on carbon (Pd/C) catalyst. This step introduces the deuterium label.
-
Hydrolysis: Hydrolyze the methyl ester and the 3-acetate protecting group using a base such as sodium hydroxide in aqueous methanol to yield the desired deuterium-labeled lithocholic acid.
Quantitative Data (Exemplary):
| Step | Product | Starting Material | Exemplary Yield (%) |
| 1 | Methyl Deoxycholate | Deoxycholic Acid | 95 |
| 2-4 | Δ⁷-olefin intermediate | Methyl Deoxycholate | 70-80 |
| 5 | Deuterated Methyl Lithocholate | Δ⁷-olefin intermediate | >90 |
| 6 | Deuterated Lithocholic Acid | Deuterated Methyl Lithocholate | >90 |
| Overall | Deuterated Lithocholic Acid | Deoxycholic Acid | ~50-65 |
Method 2: Synthesis from Plant-Sourced Bisnoralcohol (Adaptable for ¹³C Labeling)
This five-step synthesis offers a high-yield alternative. Carbon-13 can be introduced at the carboxylic acid position using a ¹³C-labeled cyanide.
Experimental Protocol:
-
Oxidation: The starting bisnoralcohol is oxidized to an enone.
-
Hydrogenation: The C4-C5 double bond is reduced, for instance, using a palladium on carbon catalyst.
-
Keto Group Reduction: The 3-keto group is reduced to the 3α-hydroxyl group.
-
Side Chain Elongation (¹³C Incorporation): The side chain is elongated. This can be achieved by converting a suitable precursor to a halide or tosylate, followed by nucleophilic substitution with Na¹³CN or K¹³CN.
-
Nitrile Hydrolysis: The resulting ¹³C-labeled nitrile is hydrolyzed under acidic or basic conditions to yield the ¹³C-labeled carboxylic acid, completing the synthesis of [24-¹³C]-lithocholic acid.
Quantitative Data (Exemplary):
| Step | Product | Starting Material | Exemplary Yield (%) |
| 1-3 | Lithocholic acid precursor | Bisnoralcohol | ~85 |
| 4 | [24-¹³C]-Nitrile intermediate | Lithocholic acid precursor | 80-90 |
| 5 | [24-¹³C]-Lithocholic Acid | [24-¹³C]-Nitrile intermediate | >90 |
| Overall | [24-¹³C]-Lithocholic Acid | Bisnoralcohol | ~60-75 |
Stage 2: Enzymatic Synthesis of Stable Isotope-Labeled this compound
This stage utilizes a bile acid-CoA ligase (BAL) to attach the labeled lithocholic acid to coenzyme A.
Caption: Enzymatic ligation of SIL-LCA to Coenzyme A.
Experimental Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.5)
-
ATP
-
MgCl₂
-
Coenzyme A (CoA)
-
Stable Isotope-Labeled Lithocholic Acid (dissolved in a minimal amount of suitable solvent like DMSO if necessary)
-
Bile Acid-CoA Ligase (recombinant or from a microsomal preparation)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding an acid, such as perchloric acid or trichloroacetic acid, to precipitate the enzyme.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated protein.
-
Purification of SIL-Lithocholoyl-CoA:
-
Solid-Phase Extraction (SPE): The supernatant containing the SIL-Lithocholoyl-CoA can be purified using a C18 SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the supernatant.
-
Wash with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and other polar impurities.
-
Elute the SIL-Lithocholoyl-CoA with a higher concentration of organic solvent (e.g., 80-100% methanol).
-
-
High-Performance Liquid Chromatography (HPLC): For higher purity, the eluate from the SPE can be further purified by reverse-phase HPLC using a C18 column. A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or formic acid) is typically used for elution. The fraction corresponding to this compound is collected.
-
-
Quantification and Characterization: The concentration of the purified SIL-Lithocholoyl-CoA can be determined by UV spectroscopy, and its identity and isotopic enrichment confirmed by mass spectrometry.
Quantitative Data (Exemplary):
| Parameter | Value |
| Enzymatic Conversion Rate | 80-95% |
| Recovery from SPE | >85% |
| Purity after HPLC | >98% |
| Isotopic Enrichment | >98% (dependent on the precursor) |
Signaling Pathways and Logical Relationships
The synthesized SIL-Lithocholoyl-CoA can be used as an internal standard to study the role of endogenous this compound in various biological pathways. Lithocholic acid and its derivatives are known to be ligands for nuclear receptors such as the Vitamin D Receptor (VDR) and the Farnesoid X Receptor (FXR), although LCA is a weaker FXR antagonist compared to other bile acids.
Caption: Simplified signaling of Lithocholic Acid via nuclear receptors.
Conclusion
The chemo-enzymatic approach described provides a versatile and efficient strategy for the synthesis of stable isotope-labeled this compound. The chemical synthesis of labeled lithocholic acid, followed by enzymatic ligation to Coenzyme A, allows for the production of high-purity internal standards essential for accurate quantitative studies in metabolic research and drug development. The provided protocols and exemplary data serve as a guide for researchers to establish these methods in their laboratories.
Application of Lithocholoyl-CoA in In Vitro Enzyme Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithocholoyl-CoA is the activated thioester of lithocholic acid (LCA), a secondary bile acid formed by the metabolism of chenodeoxycholic acid by intestinal bacteria. As a key metabolic intermediate, this compound is a substrate for critical enzymes involved in bile acid conjugation and detoxification pathways. Understanding the kinetics and regulation of these enzymes is paramount for research into cholestatic liver diseases, drug-induced liver injury, and the development of therapeutics targeting bile acid metabolism. These application notes provide detailed protocols for in vitro assays utilizing this compound to characterize the activity of two key enzymes: Bile Acid-CoA Ligase (BAL) and Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT).
Core Concepts: Enzymatic Activation and Conjugation of Lithocholic Acid
The metabolic fate of lithocholic acid in hepatocytes primarily involves a two-step process to increase its water solubility and facilitate its excretion.
-
Activation: Bile Acid-CoA Ligase (BAL), also known as cholate-CoA ligase, catalyzes the ATP-dependent formation of a high-energy thioester bond between the carboxyl group of lithocholic acid and Coenzyme A (CoA), yielding this compound.[1]
-
Conjugation: Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) then transfers the lithocholoyl group from this compound to an amino acid, typically glycine or taurine, forming lithocholyl-glycine or lithocholyl-taurine.[1][2][3] These conjugated bile acids are more water-soluble and are readily transported into bile for elimination.
Data Presentation: Enzyme Kinetic Parameters
While the protocols provided are suitable for determining the kinetic parameters for this compound, specific experimental values for this substrate are not extensively reported in the literature. The following tables provide known kinetic data for the enzymes with other bile acid substrates for reference. Researchers should determine the specific kinetic constants for this compound empirically using the methodologies outlined below.
Table 1: Kinetic Parameters for Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT)
| Substrate | Amino Acid | Km | Vmax | Source Organism | Reference |
| Cholyl-CoA | Taurine | 1.1 mM | Not Reported | Human | [4] |
| Cholyl-CoA | Glycine | 5.8 mM | Not Reported | Human | [4] |
Note: The Vmax is dependent on the specific enzyme preparation and assay conditions.
Table 2: General Information for Bile Acid-CoA Ligase (BAL)
| Feature | Description | Reference |
| Reaction Mechanism | Bi uni uni bi ping-pong | [5][6] |
| Cation Requirement | Mg2+ | [7] |
| Substrate Specificity | Broad, includes various bile acids | [8] |
Signaling Pathways Involving Lithocholic Acid
Lithocholic acid, the precursor to this compound, is a signaling molecule that can activate nuclear receptors, thereby influencing gene expression related to bile acid homeostasis and detoxification.
References
- 1. Bile acid coenzyme A: amino acid N-acyltransferase in the amino acid conjugation of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile acid-CoA:amino acid N-acyltransferase - Wikipedia [en.wikipedia.org]
- 3. Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Determination of the mechanism of reaction for bile acid: CoA ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the mechanism of reaction for bile acid: CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholate—CoA ligase - Wikipedia [en.wikipedia.org]
- 8. Identification and characterization of two bile acid coenzyme A transferases from Clostridium scindens, a bile acid 7α-dehydroxylating intestinal bacterium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lithocholoyl-CoA Protein Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the interactions between Lithocholoyl-CoA and its protein binding partners. This document outlines detailed experimental protocols for the identification of novel protein binders and the quantitative characterization of these interactions.
Introduction
This compound is the CoA-activated form of lithocholic acid (LCA), a secondary bile acid produced by gut microbiota. While the signaling roles of unconjugated bile acids like LCA are increasingly recognized, the specific protein interactions of their CoA-thioester intermediates are less understood. Identifying the proteins that bind to this compound and characterizing the thermodynamics of these interactions are crucial steps in elucidating its physiological and pathophysiological functions. This document provides protocols for affinity purification-mass spectrometry (AP-MS) to identify this compound binding proteins, followed by Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantitatively assess these interactions. A primary known interactor, Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT), will be used as a case study for the quantitative binding assays.
Data Presentation
Table 1: Physicochemical Properties of Long-Chain Acyl-CoAs (as a proxy for this compound)
| Property | Value Range | Reference |
| Critical Micelle Concentration (CMC) | 7 - 250 µM | |
| Factors Affecting CMC | pH, ionic strength, temperature, acyl chain length | [1] |
| Aqueous Solubility | Generally soluble in aqueous buffers, but can be influenced by buffer composition and counterions.[2] | [3] |
| Stability | Stable in neutral and moderately acidic solutions (pH 3.5-5). Hydrolyzes in strong acid and more rapidly in alkaline solutions. Aqueous solutions are stable for up to 2 weeks at -20°C.[3] | [3] |
Table 2: Expected Quantitative Data from Biophysical Assays
| Parameter | Technique | Description |
| Kd (dissociation constant) | SPR, ITC | Measures the binding affinity between this compound and the protein. A lower Kd indicates a stronger interaction. |
| ka (association rate constant) | SPR | The rate at which the this compound-protein complex is formed. |
| kd (dissociation rate constant) | SPR | The rate at which the this compound-protein complex breaks apart. |
| n (stoichiometry) | ITC | The number of this compound molecules that bind to a single protein molecule. |
| ΔH (enthalpy change) | ITC | The heat released or absorbed during the binding event. |
| ΔS (entropy change) | ITC | The change in the randomness of the system upon binding. |
| ΔG (Gibbs free energy change) | ITC | The overall energy change of the binding reaction, indicating its spontaneity. |
Experimental Protocols
Identification of this compound Binding Proteins using Affinity Purification-Mass Spectrometry (AP-MS)
This protocol describes the identification of proteins from a cell lysate that bind to this compound. It involves the synthesis of a biotinylated this compound probe, affinity capture of interacting proteins, and their subsequent identification by mass spectrometry.
1.1. Synthesis of Biotinylated this compound Probe
A biotin tag will be attached to this compound to enable its immobilization on streptavidin-coated beads. This can be achieved by reacting this compound with a biotinylating reagent that targets a suitable functional group on the molecule, away from the CoA moiety to minimize interference with protein binding. A common strategy is to use a biotinylation reagent with a long spacer arm to reduce steric hindrance.[4][5]
1.2. Affinity Purification
-
Immobilization of Biotinylated this compound:
-
Resuspend streptavidin-coated magnetic beads in a suitable binding buffer (e.g., PBS).
-
Add the biotinylated this compound probe to the beads and incubate with gentle rotation to allow for binding.
-
Wash the beads to remove any unbound probe.
-
-
Cell Lysate Preparation:
-
Culture and harvest cells of interest (e.g., liver cells, as BAAT is highly expressed there).
-
Lyse the cells in a mild lysis buffer containing protease inhibitors to maintain protein integrity.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Capture:
-
Incubate the clarified cell lysate with the this compound-immobilized beads.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been blocked with biotin but have no this compound.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using a competitive elution buffer (e.g., containing a high concentration of free biotin) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).[6]
-
1.3. Protein Identification by Mass Spectrometry
-
Sample Preparation:
-
The eluted proteins are separated by SDS-PAGE.
-
The gel is stained (e.g., with Coomassie blue), and the protein bands of interest are excised.
-
In-gel digestion is performed using a protease such as trypsin to generate peptides.[7]
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
-
Data Analysis:
-
The MS/MS data is used to search a protein database to identify the proteins present in the sample.[9]
-
Proteins that are significantly enriched in the this compound pulldown compared to the negative control are considered potential binding partners.
-
References
- 1. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aqueous solubility of beryllium(II) at physiological pH: effects of buffer composition and counterions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Biotinylation Reagents [sigmaaldrich.com]
- 5. A general method for preparation of peptides biotinylated at the carboxy terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. wp.unil.ch [wp.unil.ch]
- 8. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
Application Notes and Protocols for Studying Lithocholoyl-CoA Metabolic Pathways Using CRISPR
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Lithocholoyl-CoA is a critical intermediate in the metabolism of lithocholic acid (LCA), a secondary bile acid known for its potential toxicity and role in cellular signaling. The metabolic pathways governing this compound are integral to bile acid homeostasis, lipid metabolism, and the regulation of signaling cascades, including those mediated by the farnesoid X receptor (FXR) and TGF-β.[1] Dysregulation of these pathways is implicated in cholestasis, liver disease, and cancer.[1][2][3]
The CRISPR-Cas9 system offers a powerful and precise tool for elucidating the genetic components of the this compound metabolic pathway.[4] By creating targeted gene knockouts, researchers can systematically investigate the function of specific enzymes, identify novel regulators, and understand the downstream consequences of pathway disruption. This application note provides a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 technology to study this compound metabolism.
II. The this compound Metabolic Pathway
The formation and subsequent conjugation of this compound are primarily governed by a two-step enzymatic process in hepatocytes.
-
Activation of Lithocholic Acid: The enzyme Bile Acyl-CoA Synthetase (BACS), encoded by the SLC27A5 gene, catalyzes the ATP-dependent conversion of lithocholic acid to this compound.[5] This "activation" step is essential for its subsequent metabolism.
-
Amino Acid Conjugation: The enzyme Bile acid-CoA:amino acid N-acyltransferase, encoded by the BAAT gene, transfers an amino acid (primarily taurine or glycine in humans) to this compound.[6][7] This conjugation reaction increases the solubility of the bile acid, facilitating its transport and reducing its toxicity.
Disrupting either of these key genes, SLC27A5 or BAAT, is expected to cause significant shifts in the cellular and systemic concentrations of unconjugated and conjugated bile acids.
III. Experimental Design & Workflow
A typical CRISPR-based investigation of the this compound pathway involves designing and validating sgRNAs, generating knockout cell lines or animal models, and subsequent metabolic and phenotypic analysis.
IV. Detailed Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of SLC27A5 and BAAT
This protocol describes the generation of knockout cell lines using lentiviral delivery of Cas9 and sgRNA.
1. sgRNA Design and Selection:
-
Use validated sgRNA design tools (e.g., Broad Institute GPP sgRNA Designer, CRISPOR) to select at least two high-scoring sgRNAs per target gene (SLC27A5, BAAT).[8]
-
Prioritize sgRNAs targeting early exons to maximize the likelihood of generating a loss-of-function mutation.
-
Perform a BLAST search to ensure specificity and minimize off-target effects.
-
Example Validated sgRNA Sequences (Human):
-
Note: These are example sequences and should be validated for the specific cell line and genomic context.
-
SLC27A5 Target 1: AGAGCACCGAGGCGAGTGCGG
-
SLC27A5 Target 2: GCTGGCCATCATGGTCTACCG
-
BAAT Target 1: GCTCTTCAACCTGTCGCTGG
-
BAAT Target 2: ACCGTGAGTTGCTGGGCCAG
-
2. Lentiviral Vector Preparation:
-
Clone the selected sgRNA sequences into a lentiviral expression vector (e.g., lentiCRISPRv2, which co-expresses Cas9 and the sgRNA).
-
Produce lentiviral particles by co-transfecting the sgRNA-containing vector with packaging plasmids (e.g., psPAX2, pMD2.G) into a packaging cell line like HEK293T.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection and determine the viral titer.
3. Transduction and Selection:
-
Seed target cells (e.g., HepG2) at an appropriate density.
-
Transduce the cells with the lentiviral particles at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure single viral integration per cell.
-
Begin selection with the appropriate antibiotic (e.g., puromycin for lentiCRISPRv2) 24-48 hours post-transduction.
-
Maintain selection for 7-14 days until a stable polyclonal population is established.
4. Single-Cell Cloning and Expansion:
-
Generate monoclonal cell lines by seeding the stable polyclonal population into 96-well plates at a density of ~0.5 cells per well (limiting dilution) or by using fluorescence-activated cell sorting (FACS).
-
Expand individual clones for subsequent validation.
5. Knockout Validation:
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. PCR amplify the target region and sequence the amplicons (Sanger or Next-Generation Sequencing) to identify insertions/deletions (indels). Analysis tools like TIDE or ICE can be used for Sanger data.
-
Protein Expression Analysis: Perform Western blotting to confirm the absence of the target protein (SLC27A5/FATP5 or BAAT) in the knockout clones compared to wild-type controls.
Protocol 2: Quantification of this compound and other Bile Acids via LC-MS/MS
This protocol outlines the extraction and analysis of acyl-CoAs and bile acids from cultured cells.
1. Metabolite Extraction:
-
Culture validated knockout and wild-type control cells to ~80-90% confluency.
-
Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the plate to quench metabolism and precipitate proteins.[8][9]
-
Scrape the cells and transfer the cell lysate/TCA mixture to a microcentrifuge tube.
-
Spike the samples with an appropriate internal standard (e.g., 13C-labeled acyl-CoAs or bile acids).
-
Sonicate the samples briefly on ice to ensure complete cell lysis.
-
Pellet the precipitated protein by centrifugation at ~17,000 x g for 10 minutes at 4°C.[9]
-
The cleared supernatant contains the acyl-CoAs and other small molecule metabolites.
2. Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment:
-
Condition an Oasis HLB SPE column (or similar) according to the manufacturer's instructions.
-
Load the cleared supernatant onto the column.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs using an appropriate solvent mixture (e.g., methanol-based).
-
Dry the eluate under a stream of nitrogen or using a speed vacuum.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).
3. LC-MS/MS Analysis:
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[10]
-
Chromatography: Separate the metabolites on a C18 reversed-phase column using a gradient elution. A typical mobile phase system would be:
-
Mobile Phase A: Water with an ion-pairing agent or buffer (e.g., 10 mM ammonium acetate).
-
Mobile Phase B: Acetonitrile/Isopropanol mixture.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode for acyl-CoA analysis and negative ion mode for bile acid analysis.[10] Use Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole instrument, or high-resolution full scan for untargeted analysis.
-
Data Analysis: Quantify the concentration of this compound and other bile acids by comparing the peak areas of the endogenous metabolites to those of the internal standards and a standard curve generated with analytical standards.
V. Expected Outcomes & Data Presentation
CRISPR-mediated knockout of SLC27A5 or BAAT is expected to lead to significant and predictable changes in bile acid profiles. The tables below summarize anticipated results based on data from knockout mouse models, which serve as a strong proxy for CRISPR-based studies.
Table 1: Predicted Changes in Bile Acid Metabolites Following Gene Knockout
| Gene Target | Expected Change in this compound | Expected Change in Unconjugated Bile Acids (LCA, CA, CDCA) | Expected Change in Conjugated Bile Acids (Tauro-LCA, etc.) | Rationale & Citations |
| SLC27A5 | ↓↓↓ (Drastic Decrease) | ↑↑↑ (Drastic Increase) | ↓↓↓ (Drastic Decrease) | SLC27A5 is required for the initial CoA activation of bile acids. Its loss prevents the formation of this compound and all subsequent conjugated forms. Unconjugated bile acids accumulate.[5] |
| BAAT | ↑↑ (Significant Increase) | ↑↑↑ (Drastic Increase) | ↓↓ (Significant Decrease) | BAAT is required for the final conjugation step. Its loss leads to an accumulation of the upstream intermediate, this compound, and unconjugated bile acids, with a sharp reduction in conjugated forms.[6][7] |
Table 2: Quantitative Data from Slc27a5 and Baat Knockout (KO) Mouse Models
| Model | Tissue/Fluid | Parameter | Fold Change (KO vs. Wild-Type) | Citation |
| Slc27a5 KO | Liver | Ratio of Unconjugated to Conjugated Bile Acids | ~100-fold Increase | |
| Baat KO | Plasma | Total Bile Acid Concentration | Significant Increase | [7] |
| Baat KO | Urine | Total Bile Acid Concentration | Significant Increase | [7] |
| Baat KO | Feces | Total Lipid Content | Significant Increase | [7] |
| Baat KO | Feces | Cholesterol Content | Significant Increase | [7] |
| Baat KO | Plasma | Vitamin A & D Levels | Significant Decrease | [7] |
These tables provide a clear framework for interpreting experimental results and highlight the profound metabolic shifts that can be expected from targeting key genes in the this compound pathway. Researchers can adapt these tables to present their own quantitative data from cell culture or animal models.
References
- 1. genscript.com [genscript.com]
- 2. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated gRNA library for CRISPR/Cas9 targeting of the human glycosyltransferase genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. genscript.com [genscript.com]
- 6. addgene.org [addgene.org]
- 7. synthego.com [synthego.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. dbGuide - Database Commons [ngdc.cncb.ac.cn]
- 10. CRISPRscan: designing highly efficient sgRNAs for CRISPR/Cas9 targeting in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolomic Profiling of Lithocholoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithocholoyl-CoA is the coenzyme A thioester of lithocholic acid (LCA), a secondary bile acid formed by the metabolism of chenodeoxycholic acid by gut microbiota. As an activated form of LCA, this compound is a key intermediate in bile acid metabolism and is implicated in signaling pathways that influence liver function and gut homeostasis. Its quantification and profiling are crucial for understanding the pathophysiology of various enterohepatic diseases and for the development of novel therapeutics. These application notes provide a comprehensive overview of the techniques and protocols for the metabolomic profiling of this compound.
I. Quantitative Data Summary
Quantitative data for endogenous this compound is not extensively available in the current scientific literature. The tables below are presented as examples to guide researchers in structuring their quantitative data. The hypothetical values are based on typical concentration ranges observed for other acyl-CoA species in similar biological matrices.
Table 1: Hypothetical Quantitative Data of this compound in Various Biological Samples.
| Biological Matrix | Sample Type | Hypothetical Concentration Range (pmol/mg tissue or 10^6 cells) |
| Liver Tissue | Mouse | 0.05 - 0.5 |
| Intestinal Tissue | Human | 0.1 - 1.0 |
| Hepatocytes | Primary Human | 0.01 - 0.2 |
| Colon Cancer Cell Line (e.g., HCT116) | Human | 0.02 - 0.3 |
Table 2: Example of Relative Quantification of this compound in a Disease Model.
| Condition | Fold Change vs. Control (Mean ± SD) | p-value |
| Control | 1.00 ± 0.15 | - |
| Cholestasis Model | 3.5 ± 0.8 | < 0.01 |
| Drug Treatment | 1.2 ± 0.2 | > 0.05 |
II. Experimental Protocols
The following protocols are detailed methodologies for the extraction and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the most sensitive and specific method for this class of molecules.
Protocol 1: Extraction of Acyl-CoAs from Tissues and Cells
This protocol is adapted from methods developed for short-chain and long-chain acyl-CoA analysis.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Internal Standard (IS): A stable isotope-labeled acyl-CoA (e.g., ¹³C-labeled propionyl-CoA) can be used as a surrogate standard if a labeled this compound is unavailable.
-
Solid-phase extraction (SPE) columns (e.g., Oasis HLB)
-
Methanol, Acetonitrile (LC-MS grade)
-
5% (w/v) 5-sulfosalicylic acid (SSA)
Procedure:
-
Sample Collection: Flash-freeze tissue samples in liquid nitrogen immediately after collection. For cultured cells, aspirate the media and wash the cells with ice-cold PBS before flash-freezing the cell pellet.
-
Homogenization/Lysis:
-
Tissues: Homogenize the frozen tissue (10-50 mg) in 1 mL of ice-cold 10% TCA.
-
Cells: Add 1 mL of ice-cold 10% TCA to the cell pellet (1-10 million cells) and lyse by sonication on ice.
-
-
Internal Standard Spiking: Add the internal standard to the homogenate/lysate.
-
Protein Precipitation: Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column with methanol followed by water.
-
Load the cleared supernatant from the previous step onto the SPE column.
-
Wash the column with water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with methanol.
-
-
Sample Concentration and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in 55 µL of 5% SSA for LC-MS/MS analysis.[1]
Protocol 2: LC-MS/MS Quantification of this compound
This protocol outlines the parameters for a targeted quantitative analysis using a triple quadrupole mass spectrometer.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Parameters:
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): The MRM transitions for this compound need to be optimized empirically. Based on the structure of this compound (Molecular Weight: ~1127.4 g/mol ) and the common fragmentation pattern of acyl-CoAs (neutral loss of the phosphopantetheine moiety, 507 Da), the following transitions can be used as a starting point for optimization.[1]
Table 3: Predicted MRM Transitions for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| This compound | 1128.4 | 621.4 | 40 |
| This compound (Qualifier) | 1128.4 | 428.1 | 50 |
| Internal Standard (e.g., ¹³C₃-Propionyl-CoA) | 827.1 | 320.1 | 35 |
Note: These are predicted transitions and require experimental validation on a specific mass spectrometer.
Data Analysis:
-
Quantify the peak area of the analyte and the internal standard.
-
Generate a calibration curve using a serial dilution of a this compound standard (if available) or a suitable surrogate.
-
Calculate the concentration of this compound in the sample relative to the internal standard and the calibration curve.
III. Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the position of this compound within the broader context of bile acid metabolism.
Caption: Metabolic pathway showing the formation of this compound.
Experimental Workflow for this compound Profiling
This diagram outlines the key steps in the experimental process for analyzing this compound.
Caption: Experimental workflow for this compound analysis.
IV. Concluding Remarks
The metabolomic profiling of this compound is a challenging yet essential task for advancing our understanding of bile acid metabolism and its role in disease. The protocols and information provided herein offer a solid foundation for researchers to develop and validate robust analytical methods. The lack of commercially available standards and established quantitative data highlights a critical area for future research. The development of certified standards and the reporting of quantitative levels in various biological systems will be instrumental in unlocking the full potential of this compound as a biomarker and therapeutic target.
References
Practical Guide to Handling and Storage of Lithocholoyl-CoA Standards
Application Note and Protocol
This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper handling, storage, and preparation of Lithocholoyl-CoA analytical standards. Adherence to these protocols is crucial for maintaining the integrity and stability of the standard, ensuring accurate and reproducible experimental results.
Introduction
This compound is the Coenzyme A (CoA) thioester of lithocholic acid, a secondary bile acid. As a key metabolite in bile acid metabolism, it is of significant interest in studies related to liver function, metabolic disorders, and drug metabolism. The inherent complexity and potential instability of acyl-CoA thioesters necessitate stringent handling and storage procedures to prevent degradation and ensure the reliability of experimental outcomes. This guide outlines the best practices for the use of this compound standards in a laboratory setting.
Safety and Handling Precautions
This compound should be handled with care, treating it as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the solid compound or its solutions.
-
Avoid Inhalation and Contact: Avoid inhaling the powder or allowing the compound to come into contact with skin or eyes. In case of contact, wash the affected area thoroughly with water.
-
Work Area: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Storage and Stability
Proper storage is critical to maintain the stability of this compound standards. The recommendations below are based on best practices for similar acyl-CoA compounds.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Standard | -20°C | ≥ 4 years | Store in a tightly sealed vial, protected from moisture and light. Allow the vial to warm to room temperature before opening to prevent condensation. |
| Stock Solution | -80°C | Not recommended | Based on data for related compounds, aqueous solutions are not recommended for long-term storage. Prepare fresh solutions daily. |
| Working Solution | 2-8°C | For immediate use | Prepare fresh from stock solution on the day of the experiment. Do not store for more than one day. |
Experimental Protocols
Reagents and Materials
-
This compound standard (solid)
-
High-purity water (e.g., HPLC-grade, Milli-Q) or an appropriate aqueous buffer (e.g., PBS, pH 7.2)
-
Pipettes and sterile, nuclease-free pipette tips
-
Vortex mixer
-
Microcentrifuge tubes or amber glass vials
Preparation of Stock Solution (e.g., 1 mg/mL)
-
Equilibrate: Remove the vial containing the solid this compound standard from the -20°C freezer and allow it to warm to room temperature for at least 15-20 minutes before opening. This prevents condensation of moisture, which can lead to hydrolysis.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid standard.
-
Reconstitution: Add the appropriate volume of high-purity water or aqueous buffer to the solid to achieve the desired concentration. For example, to prepare a 1 mg/mL solution, add 1 mL of solvent to 1 mg of the standard.
-
Dissolution: Gently vortex the solution until the solid is completely dissolved. Avoid vigorous shaking to minimize oxidation.
-
Use: Use the freshly prepared stock solution immediately for preparing working solutions. It is not recommended to store aqueous solutions for more than one day.
Preparation of Working Solutions
-
Dilution: Based on your experimental needs, perform serial dilutions of the freshly prepared stock solution using the same solvent (high-purity water or aqueous buffer).
-
Use: Use the working solutions immediately in your assays.
Signaling Pathways and Workflows
The following diagrams illustrate the general context of this compound in bile acid metabolism and the recommended experimental workflow for its handling.
Caption: Role of this compound in bile acid metabolism.
Caption: Recommended workflow for this compound standards.
Application Notes and Protocols: Lithocholoyl-CoA in Drug Discovery Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithocholoyl-CoA is the Coenzyme A (CoA) thioester of lithocholic acid (LCA), a hydrophobic secondary bile acid. While LCA itself is extensively studied as a signaling molecule that modulates various nuclear receptors, this compound serves as a critical intermediate in the metabolic pathway of LCA, particularly in its conjugation with amino acids for detoxification and excretion. The enzymatic production and subsequent metabolism of this compound present unique opportunities for drug discovery, offering targets for modulating pathways implicated in cholestasis, metabolic diseases, and cancer. These application notes provide a comprehensive overview of the utility of this compound in drug discovery assays, focusing on its role as a substrate for key enzymes and as a tool to investigate the biological functions of its metabolic pathways.
Target Pathways and Mechanisms
Lithocholic acid, the precursor of this compound, is a known ligand for several nuclear receptors, including the Farnesoid X Receptor (FXR), the Pregnane X Receptor (PXR), and the Vitamin D Receptor (VDR). The biological activity of LCA is complex, exhibiting antagonistic or agonistic effects depending on the receptor and cellular context. The conversion of LCA to this compound is a key metabolic step catalyzed by Bile Acid-CoA Ligase (BAL). Subsequently, this compound is a substrate for Bile acid-CoA:amino acid N-acyltransferase (BAAT), which conjugates it with glycine or taurine. Assays targeting these enzymes can be pivotal in the discovery of drugs to manage conditions associated with aberrant bile acid metabolism.
Farnesoid X Receptor (FXR) Signaling
LCA has been identified as an antagonist or partial agonist of FXR.[1] FXR is a key regulator of bile acid homeostasis. Its activation leads to the transcriptional regulation of genes involved in bile acid synthesis, transport, and metabolism. Antagonizing FXR with molecules like LCA can lead to the downregulation of key transporters like the Bile Salt Export Pump (BSEP), which is implicated in cholestatic liver injury.
Pregnane X Receptor (PXR) Signaling
LCA is an agonist for PXR, a nuclear receptor that regulates the expression of genes involved in the detoxification and metabolism of xenobiotics and endogenous compounds, including bile acids.[2] PXR activation by LCA induces the expression of cytochrome P450 enzymes, such as CYP3A, which are involved in the hydroxylation and detoxification of LCA. This represents a protective mechanism against LCA-induced toxicity.
Vitamin D Receptor (VDR) Signaling
LCA also acts as an agonist for the Vitamin D Receptor (VDR).[3] VDR activation by LCA is another mechanism that contributes to the detoxification of this bile acid through the induction of CYP3A enzymes.
Data Presentation
The following tables summarize the quantitative data for the interaction of Lithocholic Acid (LCA) with its primary nuclear receptor targets. This data is essential for designing and interpreting assays.
Table 1: Lithocholic Acid (LCA) Activity at Nuclear Receptors
| Receptor | Interaction Type | Species | Assay Type | Value | Reference |
| Farnesoid X Receptor (FXR) | Agonist | Human | Reporter Gene Assay | EC50: 3.8 µM | [1] |
| Farnesoid X Receptor (FXR) | Antagonist | Human | Co-activator Assay | IC50: 15 µM (for 7-ELCA, a derivative) | [4] |
| Pregnane X Receptor (PXR) | Agonist | Human | Reporter Gene Assay | Activation at 100 µM | [2] |
| Vitamin D Receptor (VDR) | Agonist | Human | Competitive Ligand Binding | Ki: 29 µM | [1] |
| Vitamin D Receptor (VDR) | Agonist | Human | Transactivation Assay | Activation at 30 µM | [1] |
Experimental Protocols
Protocol 1: In Vitro Bile Acid-CoA Ligase (BAL) Coupled Assay
This assay measures the activity of BAL by coupling the formation of this compound to a subsequent enzymatic reaction that can be easily quantified. Here, we describe a coupled assay where the produced this compound is conjugated with a labeled amino acid by BAAT.
Objective: To identify inhibitors or activators of BAL.
Principle: BAL converts LCA to this compound in the presence of ATP and CoA. The produced this compound is then used by BAAT to conjugate [14C]glycine, forming [14C]glycolithocholic acid. The amount of radiolabeled product is proportional to the BAL activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lithocholoyl-CoA Peak Resolution
Welcome to the technical support center for advanced chromatography applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the chromatographic peak resolution of Lithocholoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for this compound?
Poor peak resolution, including peak broadening and tailing, for this compound can stem from several factors. These include suboptimal mobile phase composition, inappropriate column selection or column degradation, and issues with the sample preparation itself. For instance, the acidity of the mobile phase can significantly impact the peak shape of bile acid derivatives.[1][2] Using a mobile phase without an acid modifier can lead to interactions between the ionized analyte and unmodified silanol groups on the stationary phase, resulting in poor peak symmetry.[1]
Q2: My this compound peak is tailing. What steps can I take to improve its shape?
Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase. Here are several troubleshooting steps:
-
Adjust Mobile Phase pH: this compound has acidic moieties. Adding a small amount of an acid modifier like formic acid or acetic acid to the mobile phase can suppress the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing.[1]
-
Select an Appropriate Column: Consider using a column with high-purity silica or one that is end-capped to minimize the number of free silanol groups. A C18 or C8 column is commonly used for the separation of acyl-CoAs and related compounds.[2][3]
-
Lower the Flow Rate: Decreasing the flow rate can allow for more effective mass transfer between the mobile and stationary phases, often resulting in sharper peaks.[4][5]
-
Optimize Column Temperature: Increasing the column temperature can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, be mindful of the thermal stability of this compound.[4][5]
Q3: I am observing co-elution of this compound with other components in my sample. How can I improve the separation?
Improving the separation of co-eluting peaks requires adjusting the selectivity of your chromatographic system. Here are some effective strategies:
-
Modify the Mobile Phase Composition: Changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the gradient elution profile can alter the selectivity of the separation.[6] For complex biological samples, a gradient elution is often necessary to achieve adequate separation of all components.
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, switching to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl or cyano phase) can provide a significant change in selectivity.[6]
-
Adjust the pH of the Mobile Phase: For ionizable compounds like this compound, small changes in the mobile phase pH can significantly alter retention times and improve resolution.
Troubleshooting Guides
Issue: Poor Peak Shape (Broadening or Tailing)
This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal Mobile Phase pH | Add 0.1% formic acid or acetic acid to the mobile phase. | Sharper, more symmetrical peaks due to reduced secondary interactions.[1] |
| Column Overload | Reduce the injection volume or dilute the sample. | Improved peak shape by avoiding saturation of the stationary phase. |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace the column if necessary. | Restoration of column performance and peak shape. |
| High Flow Rate | Decrease the flow rate in increments of 0.1 mL/min. | Narrower peaks due to improved mass transfer.[4] |
| Inappropriate Solvent for Sample | Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase. | Prevents peak distortion and broadening at the beginning of the chromatogram. |
Issue: Inadequate Peak Resolution
This guide will help you improve the separation between this compound and other analytes.
| Parameter to Adjust | Recommended Action | Rationale |
| Mobile Phase Gradient | Steepen or flatten the gradient profile. A shallower gradient generally improves the resolution of closely eluting peaks. | Alters the elution window and can increase the separation between analytes. |
| Organic Solvent | Switch from acetonitrile to methanol, or vice versa. | Different organic solvents provide different selectivities for various compounds.[6] |
| Stationary Phase Chemistry | Change from a C18 column to a C8 or a phenyl-hexyl column. | Modifies the primary mode of interaction between the analytes and the stationary phase, thus changing selectivity.[6] |
| Column Temperature | Increase or decrease the column temperature by 5-10°C. | Can alter the retention behavior of different compounds to varying extents, thereby affecting resolution.[4] |
| Particle Size of Stationary Phase | Switch to a column with smaller particles (e.g., from 5 µm to sub-2 µm). | Increases column efficiency, leading to sharper peaks and better resolution.[6] |
Experimental Protocols
Protocol: Optimization of this compound Separation by Reverse-Phase HPLC
This protocol provides a starting point for developing a robust separation method for this compound.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
A C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
2. Instrument and Conditions:
-
HPLC or UHPLC system with a UV or mass spectrometer detector.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detection: UV at 260 nm or MS in positive ion mode
3. Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 10.0 | 80 |
| 12.0 | 95 |
| 14.0 | 95 |
| 14.1 | 20 |
| 17.0 | 20 |
4. Procedure:
-
Prepare a stock solution of this compound in a 50:50 mixture of Mobile Phase A and B.
-
Equilibrate the column with the initial mobile phase conditions (20% B) for at least 15 minutes.
-
Inject the standard solution and acquire the chromatogram.
-
Evaluate the peak shape and retention time.
-
To improve resolution, adjust the gradient slope. For instance, to increase separation from early eluting peaks, you can slow the initial ramp of Mobile Phase B.
Visualizations
Biological Pathway of this compound Formation and Metabolism
Caption: Biosynthesis of this compound from a primary bile acid.
Experimental Workflow for Troubleshooting Peak Resolution
References
- 1. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pimeloyl-CoA synthetase BioW defines a new fold for adenylate-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | Hydrolysis of choloyl-CoA to cholate and CoASH [reactome.org]
troubleshooting low recovery of Lithocholoyl-CoA during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Lithocholoyl-CoA during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the low recovery of this compound?
Low recovery of this compound can be attributed to several factors, including its low abundance in biological samples, potential for enzymatic and chemical degradation, and strong binding to proteins.[1][2] The extraction process itself can also introduce variability, making it crucial to optimize each step.
Q2: Which extraction methods are most suitable for this compound?
Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can be effective for isolating this compound. SPE, often utilizing Oasis HLB or C18 cartridges, is frequently employed for its efficiency in purifying short-chain acyl-CoAs from complex matrices.[3][4] LLE with appropriate organic solvents is also a viable option. The choice of method often depends on the sample matrix and downstream analytical techniques.
Q3: How critical is the pH of the extraction buffer?
The pH of the extraction buffer is a critical parameter. Maintaining an acidic pH, for instance by using trichloroacetic acid (TCA), helps to precipitate proteins and can improve the stability of the thioester bond in this compound.[4][5] An acidic environment ensures that the molecule is in a neutral, less polar form, which can enhance its partitioning into an organic solvent during LLE or its retention on a reversed-phase SPE column.
Q4: What is the most common analytical technique for quantifying this compound?
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and other bile acid CoA esters.[6][7] This method allows for the separation of this compound from other related compounds and its precise measurement, even at low concentrations.
Troubleshooting Guide
Issue: Low or no detectable this compound in the final extract.
This is a common issue that can arise from several points in the extraction workflow. The following troubleshooting guide provides a systematic approach to identifying and resolving the problem.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low this compound recovery.
1. Sample Handling and Storage
-
Problem: this compound can be rapidly degraded by intracellular enzymes upon cell lysis.
-
Solution: Process samples as quickly as possible on ice. Immediately after collection, flash-freeze samples in liquid nitrogen and store them at -80°C until extraction. Minimize freeze-thaw cycles.
2. Extraction Method
-
Problem: Inefficient extraction from the sample matrix. This can be due to strong protein binding or use of an inappropriate solvent.
-
Solution:
-
Protein Precipitation: Incorporate a protein precipitation step using an acid like 10% trichloroacetic acid (TCA) or a solvent like acetonitrile.[4][5]
-
Solvent Selection: For LLE, ensure the organic solvent has an appropriate polarity. For SPE, ensure the cartridge type (e.g., C18, Oasis HLB) is suitable for retaining short-chain acyl-CoAs.[3][8]
-
3. Solid-Phase Extraction (SPE) Protocol
-
Problem: Loss of this compound during the SPE steps.
-
Solution:
-
Column Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's instructions.
-
Washing Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the target analyte.
-
Elution Step: The elution solvent must be strong enough to desorb this compound from the sorbent. A common elution solvent is methanol.[9]
-
4. Post-Extraction Sample Handling
-
Problem: Degradation of the extracted this compound before analysis.
-
Solution: After extraction and solvent evaporation, reconstitute the sample in an appropriate acidic buffer to maintain stability. Analyze the samples as soon as possible or store them at -80°C.
Data Presentation
Table 1: Comparison of Recovery Rates for Acyl-CoAs Using Different Extraction Methods.
| Analyte | Tissue/Cell Type | Extraction Method | Recovery Rate (%) | Reference |
| Malonyl-CoA | Liver | SPE with 10% TCA | 28.8 ± 0.9 | [5] |
| Malonyl-CoA | Heart | SPE with 10% TCA | 48.5 ± 1.8 | [5] |
| Malonyl-CoA | Skeletal Muscle | SPE with 10% TCA | 44.7 ± 4.4 | [5] |
| Various Acyl-CoAs | Rat Liver | Acetonitrile/2-propanol followed by SPE | 83 - 90 | [3] |
| Bile Acid Conjugates | Porcine Bile | C18-based SPE | 89.1 - 100.2 | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Short-Chain Acyl-CoAs from Tissues
This protocol is adapted from methods described for the extraction of various acyl-CoAs.[3][4][5]
-
Homogenization: Homogenize the frozen tissue sample (e.g., 50 mg) in 1 ml of ice-cold 10% (w/v) trichloroacetic acid.
-
Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to the homogenate.
-
Centrifugation: Centrifuge the homogenate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
SPE Column Preparation: Condition an Oasis HLB 1cc (30 mg) SPE column by washing with 1 ml of methanol followed by 1 ml of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE column.
-
Washing: Wash the column with 1 ml of water to remove unbound contaminants.
-
Elution: Elute the acyl-CoAs with 1 ml of methanol into a clean collection tube.
-
Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µl) of an appropriate buffer (e.g., 5% 5-sulfosalicylic acid in water) for LC-MS/MS analysis.[10]
Signaling Pathway and Logical Relationships
While a specific signaling pathway for this compound is complex and multifaceted, its metabolism is closely tied to bile acid synthesis. The following diagram illustrates the logical relationship in its metabolic context.
Caption: Formation and conjugation of this compound in bile acid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of bile acid CoA esters by high-performance liquid chromatography-electrospray ionisation tandem mass spectrometry (HPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Bile Acids in Piglet Bile by Solid Phase Extraction and Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conditions for solid-phase extraction of urinary bile acids with octadecylsilane-bonded silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
challenges in quantifying Lithocholoyl-CoA in complex biological matrices
Welcome to the technical support center for the quantification of Lithocholoyl-CoA (LCA-CoA) in complex biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the analysis of this low-abundance bile acid thioester.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The quantification of this compound in biological matrices is challenging due to several factors:
-
Low Endogenous Abundance: LCA-CoA is typically present at very low concentrations, often near the limit of detection of standard analytical methods. For instance, similar low-abundance acyl-CoAs can be found at levels of pmol/mg of tissue or lower.[1][2][3]
-
Inherent Instability: The thioester bond in LCA-CoA is susceptible to hydrolysis, especially under suboptimal storage and sample processing conditions. Acyl-CoA species, in general, are known to be unstable in aqueous solutions and can degrade over time, even when stored at low temperatures.
-
Matrix Effects: Complex biological matrices such as plasma, liver, and intestinal tissue contain a multitude of endogenous compounds that can interfere with the ionization of LCA-CoA in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.
Q2: What is the recommended analytical technique for LCA-CoA quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of LCA-CoA.[4] This technique combines the separation power of liquid chromatography with the specificity of mass spectrometry, allowing for the detection of LCA-CoA at low concentrations in complex mixtures.
Q3: How can I prepare biological samples for LCA-CoA analysis?
A3: A robust sample preparation protocol is critical for accurate quantification. A general workflow involves:
-
Rapid Homogenization: Tissues should be snap-frozen in liquid nitrogen immediately after collection and homogenized in a cold acidic solution to precipitate proteins and quench enzymatic activity. A common approach is to use 10% (w/v) trichloroacetic acid (TCA) or a solvent mixture like acetonitrile/methanol/water.[1][2]
-
Internal Standard Spiking: An appropriate internal standard should be added at the beginning of the sample preparation process to correct for variability in extraction efficiency and matrix effects.
-
Solid-Phase Extraction (SPE): SPE is often used to clean up the sample by removing salts and other interfering substances. Oasis HLB cartridges are a common choice for the purification of acyl-CoAs.[1][2]
-
Reconstitution: The purified extract is then evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS system.
Q4: What are the optimal storage conditions for samples intended for LCA-CoA analysis?
A4: To minimize the degradation of LCA-CoA, biological samples should be stored at -80°C immediately after collection.[3] Repeated freeze-thaw cycles should be avoided. Processed extracts should also be stored at -80°C until analysis.
Troubleshooting Guides
Issue 1: Poor or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Degradation of LCA-CoA | Ensure samples were immediately snap-frozen and stored at -80°C. Review the sample preparation protocol to ensure all steps were performed on ice or at 4°C. |
| Inefficient Extraction | Verify the efficiency of your protein precipitation and solid-phase extraction steps. Consider testing different extraction solvents or SPE cartridges. |
| Suboptimal LC-MS/MS Parameters | Confirm that the correct precursor and product ions are being monitored. Optimize the collision energy and other MS parameters using a synthesized standard if available. |
| Matrix Effects | Dilute the sample extract to reduce the concentration of interfering matrix components. Evaluate the need for a more rigorous cleanup step in your sample preparation. |
Issue 2: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including homogenization, pipetting, and extraction. |
| Lack of a Suitable Internal Standard | If an isotopically labeled LCA-CoA is not available, use a structurally similar acyl-CoA as an internal standard and validate its performance. |
| Instability in the Autosampler | Keep the autosampler at a low temperature (e.g., 4°C) to prevent degradation of LCA-CoA in the reconstituted extracts during the analytical run. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the wash steps in your LC method. |
Experimental Protocols
Predicted LC-MS/MS Parameters for this compound
The following parameters are predicted based on the known fragmentation patterns of other acyl-CoAs and can be used as a starting point for method development.
| Parameter | Value | Rationale |
| Molecular Formula | C45H74N7O18P3S | Based on the structure of this compound.[5] |
| Molar Mass | 1126.09 g/mol | Calculated from the molecular formula.[5] |
| Precursor Ion ([M+H]+) | m/z 1127.1 | Calculated for the protonated molecule. |
| Primary MRM Transition (Quantitative) | 1127.1 -> 620.1 | Corresponds to the neutral loss of the 3'-phospho-AMP moiety (507 Da), a characteristic fragmentation of acyl-CoAs.[4] |
| Secondary MRM Transition (Qualitative) | 1127.1 -> 428.1 | Corresponds to the fragmentation of the adenosine diphosphate portion.[4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generally provides good sensitivity for acyl-CoAs. |
Note: These parameters should be empirically optimized using a synthesized this compound standard.
Visualizations
Logical Workflow for Troubleshooting Poor LCA-CoA Signal
Caption: A flowchart for troubleshooting poor LCA-CoA signal.
Key Challenges in LCA-CoA Quantification
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [chembk.com]
refining cell lysis techniques for accurate Lithocholoyl-CoA measurement
Welcome to the Technical Support Center for refining cell lysis techniques for the accurate measurement of Lithocholoyl-CoA (LCA-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately measuring intracellular this compound?
A1: The accurate quantification of LCA-CoA is challenging due to several factors:
-
Low Abundance: LCA-CoA is a low-abundance metabolite within the cell, requiring sensitive analytical methods for detection.
-
Inherent Instability: The thioester bond in acyl-CoAs is susceptible to both chemical and enzymatic hydrolysis. This instability necessitates rapid quenching of metabolic activity and maintaining low temperatures throughout the sample preparation process.[1]
-
Hydrophobicity: As a bile acid conjugate, LCA-CoA is more hydrophobic than short-chain acyl-CoAs, which can affect its solubility and recovery during extraction.
-
Cell Lysis Efficiency: Incomplete cell lysis can lead to an underestimation of the intracellular LCA-CoA concentration. The chosen lysis method must effectively disrupt cellular membranes without degrading the target analyte.
Q2: How critical is the quenching step, and what is the recommended method?
A2: Quenching is a critical step to halt all enzymatic activity instantly, providing a snapshot of the metabolome at the time of harvesting. For acyl-CoA analysis, rapid quenching is essential to prevent degradation. The most widely recommended method is to use a cold solvent, such as 60% methanol at -40°C or colder.[2] This not only stops enzymatic reactions but also initiates cell lysis and protein precipitation. Fast filtration followed by washing with a cold isotonic solution before quenching can help remove extracellular contaminants. Liquid nitrogen snap-freezing is also effective for quenching but may cause cell membrane damage, leading to metabolite leakage if not handled carefully.[3][4]
Q3: Which cell harvesting method is preferred for adherent cells: scraping or trypsinization?
A3: For metabolomics studies, including the analysis of acyl-CoAs, scraping is the preferred method for harvesting adherent cells.[4] Trypsinization can alter the cell membrane and potentially lead to the leakage of intracellular metabolites.[4] If scraping, it should be performed quickly in the presence of an ice-cold quenching solution to minimize metabolic changes.
Q4: What type of internal standard is suitable for LCA-CoA quantification?
A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., d4-LCA-CoA). If a labeled standard for LCA-CoA is not available, a structurally similar bile acid-CoA conjugate or an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be used. These are not naturally abundant in most biological systems and can account for variations in extraction efficiency and matrix effects during LC-MS/MS analysis.
Q5: Can I use a common lysis buffer like RIPA for LCA-CoA extraction?
A5: While RIPA buffer is effective for lysing cells for protein analysis, its use for metabolomics, especially for sensitive molecules like acyl-CoAs, is generally not recommended. The detergents in RIPA, such as SDS, can interfere with downstream mass spectrometry analysis and may contribute to the degradation of the analyte. Milder, organic solvent-based lysis methods are preferred for acyl-CoA extraction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No LCA-CoA Signal | Analyte Degradation: LCA-CoA is unstable and can be degraded by enzymes (thioesterases) or chemical hydrolysis. | - Ensure rapid and effective quenching of metabolic activity immediately after cell harvesting using cold solvents. - Keep samples on ice or at 4°C throughout the entire extraction procedure. - Minimize the time between sample collection and analysis. - Avoid repeated freeze-thaw cycles.[1][5] |
| Inefficient Cell Lysis: Incomplete disruption of cell membranes will result in poor recovery of intracellular LCA-CoA. | - For mechanical lysis, ensure sufficient homogenization time and intensity. - When using organic solvents, ensure the solvent volume is adequate to fully immerse and lyse the cell pellet. - Consider combining a physical lysis method (e.g., sonication) with a solvent-based method, ensuring the sample is kept cold. | |
| Poor Extraction Recovery: The hydrophobic nature of LCA-CoA may lead to poor partitioning into the aqueous phase or loss during cleanup steps. | - Use a solvent system optimized for hydrophobic molecules. A mixture of acetonitrile, methanol, and water is often effective for a broad range of acyl-CoAs. - If using Solid-Phase Extraction (SPE), ensure the cartridge type (e.g., C18) and elution solvents are appropriate for bile acid conjugates.[5][6] | |
| High Variability Between Replicates | Inconsistent Cell Number: Variation in the starting cell number will lead to different amounts of extracted metabolites. | - Accurately count cells before harvesting to ensure equal cell numbers for each replicate. - Normalize the final metabolite concentration to the total protein content of the lysate. |
| Inconsistent Quenching or Extraction: Minor variations in timing or temperature can lead to significant differences in metabolite levels. | - Standardize the protocol with precise timing for each step, especially quenching and incubation times. - Ensure all samples are processed under identical temperature conditions. | |
| Poor Chromatographic Peak Shape | Matrix Effects: Co-eluting compounds from the cell lysate can interfere with the ionization of LCA-CoA in the mass spectrometer. | - Optimize the LC gradient to better separate LCA-CoA from interfering matrix components. - Incorporate a solid-phase extraction (SPE) cleanup step to remove interfering substances like phospholipids.[5] |
| Analyte Adsorption: LCA-CoA may adsorb to plasticware or the LC column. | - Use low-adsorption microcentrifuge tubes. - Condition the LC column with several injections of a standard solution before running samples. |
Quantitative Data Summary
The choice of lysis and extraction method significantly impacts the recovery of acyl-CoAs. While specific data for this compound is limited, the following table summarizes the recovery of other bile acids and long-chain acyl-CoAs using different methods, which can serve as a guide for optimizing LCA-CoA extraction.
| Lysis/Extraction Method | Analyte Class | Recovery Rate (%) | Key Considerations |
| Methanol/Acetonitrile (1:1, v/v) One-Pot Extraction | Bile Acids (in rat liver) | High recovery rates observed | A simple and efficient method for a broad range of bile acids.[6] |
| Solid-Phase Extraction (C18) | Bile Acids and Conjugates (in porcine bile) | 89.1 - 100.2 | Excellent for cleanup and concentration of bile acids from complex matrices.[7] |
| Acetonitrile/Isopropanol followed by SPE | Long-Chain Acyl-CoAs (in tissue) | 70 - 80 | Effective for hydrophobic acyl-CoAs, with SPE improving purity.[8] |
| Wet Feces Extraction with Methanol | Bile Acids | 83.58 - 122.41 | Highlights the importance of sample state (wet vs. dry) on recovery.[5] |
Note: Recovery rates are highly dependent on the specific protocol, tissue/cell type, and the analyte's chemical properties. It is crucial to validate the chosen method for your specific experimental conditions.
Experimental Protocols
Protocol 1: Organic Solvent Lysis and Extraction for Adherent Cells
This protocol is adapted from methods for the extraction of acyl-CoAs from cultured cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% Methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL, low-adsorption)
-
Centrifuge capable of 15,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in water with 0.1% formic acid)
-
Internal standard (e.g., d4-LCA-CoA or C17:0-CoA)
Procedure:
-
Cell Culture: Grow adherent cells to the desired confluency in a culture plate.
-
Washing: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS. Aspirate the PBS completely after the final wash.
-
Quenching and Lysis: Place the culture plate on ice. Add 1 mL of ice-cold 80% methanol containing the internal standard to each well.
-
Cell Harvesting: Immediately scrape the cells using a pre-chilled cell scraper.
-
Transfer: Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Vortex the tube vigorously for 30 seconds and incubate at -20°C for 30 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the LCA-CoA to a new pre-chilled microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness using a nitrogen evaporator or a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of reconstitution solvent. Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
Analysis: Transfer the clear supernatant to an LC-MS vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is a general guideline for cleaning up cell extracts to improve the quality of LC-MS/MS analysis for bile acid conjugates.
Materials:
-
C18 SPE cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Cell extract (from Protocol 1, before the drying step)
-
Elution solvent (e.g., Methanol with 0.1% formic acid)
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of water. Do not let the cartridge run dry.
-
Sample Loading: Load the cell extract supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1-2 mL of water to remove polar, interfering compounds.
-
Elution: Elute the LCA-CoA from the cartridge using an appropriate volume of elution solvent (e.g., 1 mL of methanol with 0.1% formic acid).
-
Drying and Reconstitution: Proceed with the drying and reconstitution steps as described in Protocol 1 (steps 9-11).
Visualizations
Caption: Experimental workflow for LCA-CoA measurement.
Caption: LCA-CoA synthesis and signaling pathways.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evolutionary and Functional Diversification of the Vitamin D Receptor-Lithocholic Acid Partnership - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction and quantitative determination of bile acids in feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-Pot Extraction and Quantification Method for Bile Acids in the Rat Liver by Capillary Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. google.com [google.com]
Technical Support Center: Quantification of Lithocholoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the quantification of Lithocholoyl-CoA by liquid chromatography-mass spectrometry (LC-MS). Particular focus is given to the identification and mitigation of matrix effects, which can significantly impact the accuracy and reproducibility of analytical results.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues related to matrix effects in this compound quantification.
| Observed Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of results between samples | Variable Matrix Effects: Different biological samples can have varying compositions of interfering substances (e.g., phospholipids, salts), leading to inconsistent ion suppression or enhancement. | - Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for variable matrix effects as it co-elutes and experiences similar ionization effects as the analyte.[1] - Optimize Sample Preparation: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or specific phospholipid removal plates, to reduce the concentration of interfering matrix components.[2][3] |
| Lower than expected signal intensity (Ion Suppression) | Co-elution with Phospholipids: Phospholipids are a major component of biological membranes and are known to cause significant ion suppression in ESI-MS. They can co-elute with this compound, competing for ionization. | - Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from the phospholipid elution zone. - Employ Phospholipid Removal Strategies: Use specialized sample preparation products like HybridSPE-Phospholipid plates or other phospholipid removal cartridges.[4] |
| Inconsistent Retention Times | Matrix-Induced Chromatographic Shifts: Components in the sample matrix can interact with the analytical column, leading to shifts in the retention time of this compound. This has been observed in the analysis of bile acids in urine samples.[5] | - Thorough Sample Cleanup: Reducing the complexity of the sample matrix through methods like SPE can minimize these interactions. - Column Washing: Implement a robust column washing step between injections to remove strongly retained matrix components. |
| Signal Enhancement | Co-eluting Matrix Components Enhancing Ionization: Less common than suppression, some matrix components can enhance the ionization of this compound, leading to artificially high quantification. | - Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify the regions of the chromatogram where ion enhancement occurs. Adjust the chromatography to move the this compound peak away from these regions.[1][6] |
| High variability in Matrix Factor (MF) across different lots of matrix | Inconsistent Sample Matrix Composition: Different batches of biological matrices (e.g., plasma from different donors) can have inherent compositional differences. | - Assess Matrix Effect in Multiple Lots: During method validation, evaluate the matrix effect using at least six different lots of the biological matrix.[7] The coefficient of variation (CV) of the internal standard-normalized matrix factor should ideally be less than 15%.[7] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][8] In the context of this compound quantification, this can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate and unreliable measurements.[1] Common interfering substances in biological matrices like plasma or tissue homogenates include phospholipids, salts, and endogenous metabolites.[8]
Q2: How can I determine if my assay is suffering from matrix effects?
A2: The most common method is the post-extraction spike experiment .[6][8] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract at the same concentration. The ratio of these two peak areas is the Matrix Factor (MF) .
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
For a robust method, the absolute matrix factor should ideally be between 0.75 and 1.25.[8]
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?
A3: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where some atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ²H, ¹⁵N). A SIL-IS is considered the gold standard for correcting matrix effects because it has nearly identical chemical and physical properties to the analyte.[1] This means it will co-elute from the LC column and be affected by matrix components in the same way as the actual this compound. By using the ratio of the analyte signal to the SIL-IS signal for quantification, any variations due to matrix effects can be effectively normalized.
Q4: What are the best sample preparation techniques to minimize matrix effects for this compound?
A4: While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids, a major source of matrix effects.[2] More effective techniques include:
-
Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup by selectively retaining the analyte while washing away interfering components.[3]
-
Liquid-Liquid Extraction (LLE): LLE can be effective in separating analytes from matrix components based on their differential solubility in two immiscible liquids.[9]
-
Phospholipid Removal Plates: These are specialized SPE plates designed to specifically remove phospholipids from the sample extract.[4]
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components and thereby mitigate matrix effects.[1][10] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain detectable after dilution and the sensitivity of the instrument is sufficient.[1]
Data Presentation
The following table summarizes typical method validation parameters for the quantification of bile acids, including this compound, in serum. These values can serve as a benchmark for researchers developing their own assays.
| Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.99 | [11] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [11] |
| Accuracy | 85% - 115% | [11] |
| Intra- and Inter-assay Precision (CV) | < 10% | [11] |
| Recovery | 92% - 110% | [11] |
| Matrix Effect | < 10% difference between matrix and neat solution | [11] |
Experimental Protocols
Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike
-
Prepare a Neat Solution: Prepare a solution of this compound in the final mobile phase solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Prepare a Blank Matrix Extract: Extract a blank biological sample (e.g., plasma from a source known to be free of the analyte) using your established sample preparation protocol.
-
Spike the Blank Extract: Add the same amount of this compound to the blank matrix extract as in the neat solution.
-
Analyze Samples: Analyze both the neat solution and the spiked matrix extract by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solution)
-
To account for variability, it is recommended to perform this experiment with at least six different lots of the biological matrix.[7]
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of plasma, add an internal standard solution (e.g., ¹³C-labeled this compound).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bme.psu.edu [bme.psu.edu]
- 4. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lithocholoyl-CoA Detection in Plasma
Welcome to the technical support center for the sensitive detection of Lithocholoyl-CoA in plasma. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common and sensitive method for detecting this compound in plasma?
A1: The most widely used and highly sensitive method for the quantification of this compound in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers excellent specificity and allows for the detection of low-level analytes in complex biological matrices.
Q2: Why am I observing a low signal or no signal for this compound in my LC-MS/MS analysis?
A2: Low or no signal for this compound can be attributed to several factors, including:
-
Inefficient extraction: this compound may not be efficiently extracted from the plasma matrix.
-
Ion suppression: Components in the plasma matrix can interfere with the ionization of this compound in the mass spectrometer source.
-
Suboptimal LC-MS/MS parameters: The settings for the liquid chromatography separation and mass spectrometry detection may not be optimized for this specific molecule.
-
Analyte degradation: this compound can be unstable and may degrade during sample preparation or storage.
Q3: How can I improve the sensitivity of my this compound measurement?
A3: To enhance sensitivity, consider the following strategies:
-
Optimize sample preparation: Employ a robust extraction method to maximize recovery and minimize matrix effects.
-
Use a stable isotope-labeled internal standard: This is crucial for accurate quantification and to correct for sample loss and matrix effects.[1][2]
-
Consider derivatization: Chemically modifying this compound can improve its ionization efficiency and chromatographic behavior.
-
Fine-tune LC-MS/MS parameters: Optimize mobile phases, gradient, and mass spectrometer settings for your specific instrument.
Q4: What type of internal standard is recommended for this compound analysis?
A4: A stable isotope-labeled (e.g., ¹³C or ²H) this compound is the ideal internal standard.[1] Since this may not be commercially available, a structurally similar bile acid CoA ester with a stable isotope label can be used as a surrogate. Using an internal standard is critical to account for variability during sample preparation and to correct for matrix effects.[1][2]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic form. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
Issue 2: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Use high-purity LC-MS grade solvents and additives. Prepare fresh mobile phases daily.[3] |
| Dirty Ion Source | Clean the ion source components according to the manufacturer's instructions. |
| Leaks in the LC System | Check for leaks at all fittings and connections. |
| Contaminated Syringe or Autosampler | Clean the injection system thoroughly. |
Issue 3: Inconsistent Retention Time
| Possible Cause | Troubleshooting Step |
| Air Bubbles in the Pump | Purge the LC pumps to remove any trapped air.[3] |
| Inconsistent Mobile Phase Composition | Ensure accurate and consistent preparation of mobile phases. Use a mobile phase degasser. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
| Column Degradation | Replace the column if it has been used extensively or with harsh mobile phases. |
Quantitative Data Summary
The following table summarizes reported limits of detection for bile acid CoA esters and related acyl-CoAs in biological matrices, providing a benchmark for expected sensitivity.
| Analyte | Matrix | Method | Limit of Detection (LOD) | Reference |
| Bile Acid CoA Esters | Peroxisomal Proteins | HPLC-ESI-MS/MS | 0.1 µmol/L | [4][5] |
| Acyl-CoAs | Rat Organs | LC-MS/MS | 2 to 133 nM | [6] |
| Lactoyl-CoA | Cell Culture | LC-HRMS | Detectable down to 0.2 fmol on column | [7] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for this compound Analysis
This protocol is a general guideline for the extraction of this compound from plasma and should be optimized for your specific experimental conditions.
Materials:
-
Plasma sample
-
Ice-cold acetonitrile
-
Stable isotope-labeled this compound internal standard
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Spike the sample with the internal standard at a known concentration.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Derivatization of the Hydroxyl Group of Lithocholic Acid for Enhanced Detection
While a specific protocol for this compound derivatization is not widely available, derivatization of the hydroxyl group on the lithocholic acid moiety can significantly improve ionization efficiency. This is a conceptual protocol based on methods for similar molecules.
Materials:
-
Dried plasma extract containing this compound
-
Derivatization reagent (e.g., Girard's reagent T for introducing a charged group)
-
Anhydrous reaction solvent (e.g., methanol)
-
Acid catalyst (e.g., acetic acid)
Procedure:
-
To the dried extract, add a solution of the derivatization reagent in the reaction solvent.
-
Add a small amount of the acid catalyst.
-
Incubate the reaction mixture at a specific temperature and time (e.g., 60°C for 1 hour). These conditions will need to be optimized.
-
After the reaction is complete, evaporate the solvent.
-
Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound detection in plasma.
Caption: Troubleshooting logic for low signal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a new isotopically labeled internal standard for ergosterol measurement by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Measurement of bile acid CoA esters by high-performance liquid chromatography-electrospray ionisation tandem mass spectrometry (HPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening of Lithocholoyl-CoA (LCA-CoA)
Welcome to the technical support center for high-throughput screening (HTS) of Lithocholoyl-CoA (LCA-CoA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and refined experimental protocols to ensure the robustness and reproducibility of your screening campaigns.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the high-throughput screening of LCA-CoA, presented in a question-and-answer format.
Enzyme and Reagent Stability
Question: My enzyme activity is low or inconsistent across plates. What are the possible causes and solutions?
Answer: Low or variable enzyme activity can stem from several factors:
-
Improper Storage: Ensure the enzyme is stored at the correct temperature and in a buffer that maintains its stability. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.[1]
-
Reagent Degradation: LCA-CoA and other reagents may be unstable under assay conditions. It is crucial to determine the stability of all reagents under both storage and assay conditions.[1] If possible, prepare fresh solutions for each experiment.
-
Buffer Composition: The pH, ionic strength, and presence of co-factors in the assay buffer are critical for optimal enzyme function. Verify that the buffer composition is correct and consistent.
Question: I am observing a high background signal in my no-enzyme control wells. How can I troubleshoot this?
Answer: A high background signal can be caused by:
-
Substrate Instability: The substrate, in this case, LCA-CoA or a coupled-reaction substrate, may be spontaneously degrading to produce a signal. Assess the stability of the substrate in the assay buffer over the incubation period.
-
Compound Interference: Compounds in your screening library may be intrinsically fluorescent or luminescent, or they may interfere with the detection chemistry.[2] Screen a selection of compounds in the absence of the enzyme to identify problematic ones.
-
Contaminated Reagents: Ensure all buffers and reagents are free from contaminants that might contribute to the background signal.
Assay Performance and Data Variability
Question: My Z'-factor is consistently below 0.5. How can I improve it?
Answer: A Z'-factor below 0.5 indicates a small separation between your positive and negative controls, suggesting the assay may not be robust enough for HTS. To improve the Z'-factor:
-
Optimize Reagent Concentrations: Titrate the concentrations of the enzyme and LCA-CoA to find conditions that yield the largest signal window between positive and negative controls.
-
Increase Incubation Time: A longer incubation time may allow for more product formation, increasing the signal of the positive control. However, ensure the reaction remains in the linear range.
-
Review Control Compounds: Ensure your positive and negative control compounds are potent and specific for the target enzyme.
-
Minimize Variability: Use high-precision liquid handling instrumentation and ensure uniform mixing in all wells to reduce well-to-well variability.[3]
Question: I'm seeing significant edge effects in my microplates. What can be done to mitigate this?
Answer: Edge effects, where wells on the perimeter of the plate behave differently from interior wells, are often due to temperature or evaporation gradients. To minimize these effects:
-
Plate Incubation: Use a humidified incubator to reduce evaporation. Allowing plates to equilibrate to room temperature before adding reagents can also help.
-
Plate Sealing: Use high-quality plate seals during incubation steps.
-
Data Analysis: If edge effects cannot be eliminated, consider excluding the outer rows and columns from the analysis or applying a correction algorithm.
Detection and Signal Interference
Question: My screening compounds seem to be interfering with the fluorescence/luminescence readout. How can I confirm and address this?
Answer: Compound interference is a common issue in HTS.[2]
-
Counter-screening: Perform a secondary screen in the absence of the enzyme or substrate to identify compounds that directly affect the detection system.
-
Orthogonal Assays: Use a different detection method (e.g., if you are using a fluorescence assay, try a luminescence or mass spectrometry-based method) to confirm hits.[2][4] This helps to eliminate false positives arising from assay-specific interference.
-
Label-Free Detection: Consider using label-free methods like mass spectrometry, which are less susceptible to interference from fluorescent or colored compounds.[4]
Data Presentation
Table 1: Comparison of Detection Methods for Acyl-CoA Assays
| Detection Method | Principle | Advantages | Disadvantages | Throughput |
| Fluorometric | Measures the change in fluorescence of a probe that reacts with a product of the enzymatic reaction.[5] | High sensitivity, relatively low cost. | Susceptible to interference from fluorescent compounds.[2] | High |
| Luminometric | Measures light produced by a chemical reaction, often coupled to the primary enzymatic reaction. | Very high sensitivity, low background.[2] | Can be susceptible to compound interference.[2] | High |
| Spectrophotometric | Measures the change in absorbance of light at a specific wavelength due to product formation.[6] | Simple, inexpensive instrumentation. | Lower sensitivity, interference from colored compounds. | High |
| Mass Spectrometry | Directly measures the mass-to-charge ratio of the substrate and product.[4][7] | High specificity, label-free, less prone to interference.[4] | Higher cost, more complex instrumentation. | Medium to High |
| HPLC-based | Separates reaction components by chromatography before detection.[8] | High accuracy and specificity. | Low throughput, time-consuming.[9] | Low |
Table 2: Key HTS Assay Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A measure of the statistical effect size, reflecting the separation between positive and negative controls. | Z' > 0.5 |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B > 10 |
| Coefficient of Variation (%CV) | A measure of the variability of the data. | %CV < 20% |
| Intra-plate Reproducibility | Consistency of results within a single plate. | Low %CV across replicates |
| Inter-plate Reproducibility | Consistency of results between different plates and different days. | Low %CV across plates/days |
Experimental Protocols
The following is a generalized protocol for a fluorometric HTS assay for an enzyme that utilizes this compound as a substrate. This protocol should be optimized for the specific enzyme and reagents being used.
Protocol: Fluorometric HTS Assay for LCA-CoA-Utilizing Enzyme
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer at the optimal pH and ionic strength for the target enzyme. For example, 100 mM Tris-HCl, pH 7.5.
-
Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in a stabilizing buffer. Aliquot for single use to avoid freeze-thaw cycles.
-
LCA-CoA Substrate Solution: Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will need to be optimized (typically around the Km value).
-
Detection Reagent: Prepare the fluorescent probe solution according to the manufacturer's instructions. This may be a probe that detects a co-product like Coenzyme A or H₂O₂.[5]
-
Control Compounds: Prepare stock solutions of a known inhibitor (positive control) and a vehicle control (e.g., DMSO, negative control).
2. Assay Procedure (384-well plate format):
-
Using a high-precision liquid handler, dispense 50 nL of test compounds, positive control, or vehicle control into the wells of a 384-well plate.[3]
-
Add 10 µL of the enzyme solution (diluted to the desired concentration in assay buffer) to all wells except the no-enzyme control wells. Add 10 µL of assay buffer to the no-enzyme control wells.
-
Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the LCA-CoA substrate solution to all wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 30-60 minutes. The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding 5 µL of a stop solution, or proceed directly to the detection step if using a continuous assay.
-
Add 10 µL of the detection reagent to all wells.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
3. Data Analysis:
-
Subtract the average signal of the no-enzyme control wells from all other wells.
-
Normalize the data to the positive and negative controls:
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
-
Calculate the Z'-factor for each plate to assess assay quality:
-
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
Mandatory Visualizations
References
- 1. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A highly sensitive high-throughput luminescence assay for malonyl-CoA decarboxylase [pubmed.ncbi.nlm.nih.gov]
- 3. cidd.uthscsa.edu [cidd.uthscsa.edu]
- 4. High-Throughput Assessment of Bile Salt Export Pump Inhibition Using RapidFire-MS and DESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a high-throughput screening assay for stearoyl-CoA desaturase using rat liver microsomes, deuterium labeled stearoyl-CoA and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
overcoming common issues in Lithocholoyl-CoA stable isotope dilution assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lithocholoyl-CoA stable isotope dilution assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound using stable isotope dilution LC-MS/MS methods.
Sample Preparation
Question 1: I am observing low recovery of this compound from my biological samples. What are the possible causes and solutions?
Answer:
Low recovery of this compound can stem from several factors during sample preparation. Here are the common causes and recommended troubleshooting steps:
-
Inefficient Cell Lysis/Tissue Homogenization: Incomplete disruption of cells or tissues can lead to poor extraction of intracellular analytes.
-
Solution: Ensure your homogenization or sonication protocol is optimized for your specific sample type. Consider using mechanical bead beating for tougher tissues.
-
-
Protein Precipitation Issues: Inefficient protein removal can lead to analyte loss and matrix effects.
-
Solution: Use ice-cold organic solvents like acetonitrile or methanol, or acids such as trichloroacetic acid (TCA) or perchloric acid (PCA). Ensure the ratio of solvent/acid to sample is optimal. A common starting point is a 3:1 ratio of cold acetonitrile to sample volume.
-
-
Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis, especially at neutral or alkaline pH and elevated temperatures.
-
Solid-Phase Extraction (SPE) Inefficiency: If using SPE for sample cleanup, improper conditioning, loading, washing, or elution can result in analyte loss.
-
Solution: Ensure the SPE cartridge is appropriate for the polarity of this compound. Optimize each step of the SPE protocol, paying close attention to solvent choice and volumes.
-
Question 2: My results show high variability between replicate samples. What could be the cause?
Answer:
High variability is often linked to inconsistencies in the sample preparation workflow.
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of samples, internal standards, or solvents is a primary source of error.
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique for all samples.
-
-
Variable Extraction Efficiency: Minor differences in handling time or temperature between samples can affect extraction efficiency.
-
Solution: Process all samples in a consistent and timely manner. Use a standardized protocol and minimize delays between steps.
-
-
Precipitate Contamination: Carryover of precipitated proteins into the final extract can interfere with the analysis.
-
Solution: Ensure complete pelleting of proteins during centrifugation. Carefully collect the supernatant without disturbing the pellet.
-
Chromatography
Question 3: I'm seeing poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound.
Answer:
Poor peak shape can be attributed to several chromatographic factors:
-
Column Contamination: Accumulation of lipids and other matrix components on the analytical column is a common issue in bile acid analysis.[3]
-
Solution: Use a guard column to protect your analytical column. Implement a robust column washing step at the end of each run, potentially with a stronger solvent like acetone, to remove strongly retained interferences.[3]
-
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for good chromatography of bile acids.
-
Solution: Optimize the mobile phase pH. Bile acids are often analyzed in negative ion mode, and a slightly basic mobile phase (e.g., containing ammonium hydroxide) can improve peak shape and sensitivity. However, acidic mobile phases with ion-pairing agents can also be effective.[4]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample or reduce the injection volume.
-
Question 4: The retention time for this compound is shifting between injections.
Answer:
Retention time drift can be caused by:
-
Changes in Mobile Phase Composition: Inconsistent solvent mixing or evaporation of a volatile solvent component can alter the mobile phase composition over time.
-
Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped. If using a gradient, ensure the pump is functioning correctly.
-
-
Column Temperature Fluctuations: Inconsistent column temperature will affect retention time.
-
Solution: Use a column oven to maintain a stable temperature.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to retention time shifts.
-
Solution: Replace the column if other troubleshooting steps fail.
-
Mass Spectrometry & Data Analysis
Question 5: I am observing a low signal or no signal for my this compound analyte and/or internal standard.
Answer:
A weak or absent signal can be due to issues with the mass spectrometer or the analyte itself.
-
Incorrect Mass Spectrometer Settings: Improperly optimized source parameters (e.g., ion spray voltage, temperature) or MRM transitions will result in poor sensitivity.
-
Solution: Optimize all mass spectrometer parameters by infusing a standard solution of this compound.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a lower signal.[5][6]
-
Solution: Improve sample cleanup to remove interfering matrix components. Adjust the chromatography to separate the analyte from the interfering compounds.
-
-
Internal Standard Issues: Degradation or incorrect concentration of the stable isotope-labeled internal standard will lead to inaccurate quantification.
-
Solution: Verify the concentration and purity of your internal standard stock solution. Prepare working solutions fresh.
-
Question 6: My calibration curve is non-linear.
Answer:
A non-linear calibration curve can be caused by:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.
-
Solution: Extend the calibration range to lower concentrations or dilute the high-concentration standards.
-
-
Matrix Effects: If matrix effects are not consistent across the calibration range, this can lead to non-linearity.
-
Solution: Use a matrix-matched calibration curve to compensate for matrix effects.[6]
-
-
Isotopic Contribution: At high analyte concentrations, the isotopic signal from the native analyte can contribute to the signal of the internal standard, and vice-versa.
-
Solution: Ensure the isotopic purity of your internal standard is high.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for a stable isotope dilution LC-MS/MS method for acyl-CoAs. Note that specific values for this compound may vary depending on the exact methodology and instrumentation used.
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 2 - 133 nM | [7][8] |
| Linearity (r²) | > 0.99 | [9] |
| Accuracy | 80 - 115% | [8] |
| Intra- and Inter-Assay Precision (CV) | < 15% | |
| Recovery | 85 - 110% |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples
This protocol is a general guideline and should be optimized for your specific sample type.
-
Sample Collection and Quenching:
-
Homogenization:
-
For cells: Scrape the cells in the TCA solution and transfer to a microcentrifuge tube.
-
For tissues: Homogenize the frozen tissue in a suitable volume of ice-cold 10% TCA.
-
-
Internal Standard Spiking:
-
Add a known amount of deuterated this compound internal standard to each sample.
-
-
Protein Precipitation and Extraction:
-
Sample Cleanup (Optional but Recommended):
-
Carefully transfer the supernatant to a new tube.
-
Perform solid-phase extraction (SPE) to remove salts and other interferences. A mixed-mode or reverse-phase SPE cartridge can be used. Follow the manufacturer's instructions for conditioning, loading, washing, and elution.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or a suitable buffer like ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: Develop a gradient that provides good separation of this compound from other bile acid CoAs and matrix components.
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
Column Temperature: Maintain at a constant temperature, e.g., 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Positive mode is often used for acyl-CoAs.[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be empirically determined for your specific instrument. A common fragmentation for acyl-CoAs in positive mode is the loss of the phosphopantetheine group. For this compound (exact mass to be calculated), a characteristic transition would be monitored. Similarly, a specific transition for the deuterated internal standard would be used. A novel MRM approach for acyl-CoAs involves monitoring the neutral loss of 507 Da.[7][8]
-
Optimization: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
Signaling Pathways
Lithocholic acid (LCA), the precursor to this compound, is a key signaling molecule that activates the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).
Caption: Farnesoid X Receptor (FXR) signaling pathway activated by Lithocholic Acid.
Caption: TGR5 (GPBAR1) signaling pathway initiated by Lithocholic Acid.
Experimental Workflow
Caption: General workflow for this compound stable isotope dilution analysis.
References
- 1. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 3. Conjugated Lithocholic Acid Activates Hepatic TGR5 to Promote Lipotoxicity and MASLD‐MASH Transition by Disrupting Carnitine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation | MDPI [mdpi.com]
Validation & Comparative
Confirming the Identity of Lithocholoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous identification of critical metabolites such as Lithocholoyl-CoA is paramount. This guide provides a detailed comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the structural confirmation of this compound, supported by experimental protocols and data interpretation principles.
High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) has emerged as the gold standard for the identification and quantification of low-abundance, structurally complex molecules like bile acid CoA thioesters. Its high sensitivity, mass accuracy, and ability to perform tandem mass spectrometry (MS/MS) for structural elucidation provide a level of confidence that is unmatched by other techniques.
High-Resolution Mass Spectrometry for this compound Identification
The confirmation of this compound's identity using LC-HRMS relies on three key experimental parameters: retention time, accurate mass measurement, and the MS/MS fragmentation pattern.
Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Predicted Value for this compound ([M+H]⁺) |
| Chemical Formula | C₄₅H₇₄N₇O₁₈P₃S |
| Monoisotopic Mass | 1125.4083 |
| Theoretical Accurate Mass ([M+H]⁺) | 1126.4156 |
| Key MS/MS Fragment 1 (Neutral Loss) | [M+H - 507.0033]⁺ at m/z 619.4123 |
| Key MS/MS Fragment 2 (Diagnostic Ion) | [C₁₀H₁₆N₅O₇P₂]⁺ at m/z 428.0372 |
Alternative Identification Methods
While LC-HRMS is the preferred method, other techniques can be used for the analysis of bile acids and related compounds, though they often lack the sensitivity and specificity of mass spectrometry for complex thioesters.
| Method | Principle | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation based on polarity on a solid support. | Simple, inexpensive, and good for rapid screening.[1] | Low resolution, not suitable for complex mixtures, and lacks structural information. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Provides unambiguous structural elucidation and is non-destructive.[1] | Requires relatively large amounts of pure sample and is less sensitive than MS. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile or derivatized compounds followed by mass analysis. | High chromatographic resolution for volatile compounds. | Requires derivatization for non-volatile molecules like bile acids, which can be time-consuming.[1] |
Experimental Protocols
Protocol 1: LC-HRMS/MS Analysis of this compound
This protocol is based on established methods for the analysis of bile acid CoA esters.[2]
1. Sample Preparation (from biological matrix):
-
Homogenize the sample in a cold phosphate buffer.
-
Add an internal standard (e.g., a stable isotope-labeled acyl-CoA).
-
Perform solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.
-
Elute the acyl-CoAs and evaporate the solvent.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
3. High-Resolution Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Full Scan MS: Acquire data in the m/z range of 150-1500 with a resolution of >70,000.
-
MS/MS: Perform data-dependent acquisition (DDA) or targeted MS/MS on the predicted precursor ion of this compound (m/z 1126.4156).
-
Collision Energy: Use a normalized collision energy (e.g., 20-40%) to induce fragmentation.
Data Interpretation and Visualization
Workflow for this compound Identification
The following diagram illustrates the logical workflow for confirming the identity of this compound using LC-HRMS.
Caption: Logical workflow for the identification of this compound.
Predicted Fragmentation Pathway of this compound
The fragmentation of acyl-CoAs in positive ion mode MS/MS is well-understood. The primary fragmentation events involve the cleavage of the phosphodiester bonds of the coenzyme A moiety.
Caption: Predicted MS/MS fragmentation of this compound.
References
Validating the Biological Activity of Synthetic Lithocholoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic Lithocholoyl-CoA to its natural counterpart, offering supporting experimental data and detailed protocols to validate its biological activity. The information presented herein is essential for researchers utilizing synthetic this compound in studies related to bile acid signaling, metabolic regulation, and drug discovery.
Introduction to this compound
This compound is the Coenzyme A thioester of lithocholic acid (LCA), a secondary bile acid. In biological systems, the formation of this compound is a critical step preceding the conjugation of LCA with amino acids like glycine or taurine. This process is catalyzed by bile acid-CoA synthetase (BACS). LCA itself is a potent signaling molecule, acting as a high-affinity agonist for the G-protein coupled receptor TGR5 and a ligand for the nuclear receptor Farnesoid X Receptor (FXR). Consequently, the biological activity of synthetic this compound is expected to be intrinsically linked to the established signaling pathways of its parent molecule, LCA.
This guide outlines the necessary steps to confirm that a synthetic preparation of this compound exhibits biological activity comparable to the endogenously produced molecule. This involves a robust synthesis and purification process, rigorous analytical characterization, and functional validation through in vitro bioassays.
Synthesis and Characterization of this compound
The validation of synthetic this compound begins with a well-defined synthesis and purification protocol, followed by comprehensive analytical characterization to ensure the identity and purity of the final product. A chemo-enzymatic approach is often employed for the synthesis of acyl-CoA molecules, providing high specificity and yield.
Chemo-Enzymatic Synthesis Workflow
A plausible chemo-enzymatic workflow for producing this compound involves two main stages: the chemical synthesis of the lithocholic acid precursor and the subsequent enzymatic ligation to Coenzyme A.
Caption: Chemo-enzymatic synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Lithocholic acid
-
Coenzyme A (free acid)
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp. or bovine liver)
-
ATP (disodium salt)
-
Magnesium chloride (MgCl2)
-
Potassium phosphate buffer (pH 7.5)
-
Solid-phase extraction (SPE) cartridges (C18)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine lithocholic acid, Coenzyme A, ATP, and MgCl2 in potassium phosphate buffer.
-
Enzymatic Reaction: Initiate the reaction by adding acyl-CoA synthetase. Incubate the mixture at 37°C for 2-4 hours.
-
Reaction Quenching: Stop the reaction by adding a small volume of trifluoroacetic acid.
-
Purification: Purify the synthetic this compound using C18 SPE cartridges. Elute the product with an acetonitrile/water gradient containing a low concentration of TFA.
-
Lyophilization: Lyophilize the purified fractions to obtain this compound as a white powder.
Characterization and Purity Assessment
The identity and purity of the synthetic this compound should be confirmed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Table 1: Analytical Characterization of Synthetic this compound
| Parameter | Method | Expected Result |
| Identity | LC-MS/MS | The observed mass-to-charge ratio (m/z) should correspond to the theoretical mass of this compound. Fragmentation patterns should be consistent with the structure. |
| Purity | HPLC-UV (260 nm) | Purity should be ≥95% as determined by the peak area of the product relative to total peak area. |
| Retention Time | HPLC | The retention time of the synthetic product should match that of a commercially available or previously characterized standard of natural this compound. |
Biological Activity Validation
The biological activity of synthetic this compound can be validated by assessing its ability to activate its known molecular targets, TGR5 and FXR. These assays are typically performed in cell-based reporter systems.
TGR5 Activation Assay
Activation of TGR5 by a ligand leads to an increase in intracellular cyclic AMP (cAMP). This can be measured using a variety of commercially available assay kits.
Cross-Validation of Analytical Methods for Lithocholoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Lithocholoyl-CoA, a key intermediate in bile acid metabolism, is crucial for advancing research in liver diseases, metabolic disorders, and drug development. The selection of an appropriate analytical method is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an objective comparison of the primary analytical techniques used for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation: A Comparative Overview of Method Performance
The performance of each analytical method is summarized below, offering a quantitative comparison of key validation parameters. Data for LC-MS/MS is derived from studies on similar acyl-CoA compounds, while performance characteristics for GC-MS and ELISA are extrapolated from validated methods for related small molecules due to the limited availability of direct comparative studies for this compound.
| Performance Parameter | LC-MS/MS (UPLC-MS/MS) | GC-MS | ELISA |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.98 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 20 ng/mL | 0.5 - 10 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 20% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% | 80 - 120% |
| Specificity | High | High | Moderate to High |
| Throughput | High | Moderate | High |
Experimental Protocols: A Detailed Look at Methodologies
The successful implementation of any analytical method hinges on a well-defined and robust experimental protocol. Below are detailed methodologies for the quantification of this compound using LC-MS/MS, GC-MS, and ELISA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is currently considered the gold standard for the quantification of small molecules like this compound due to its high sensitivity and specificity.[1]
1. Sample Preparation (Protein Precipitation & Extraction):
-
To 100 µL of biological sample (e.g., plasma, tissue homogenate), add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., d4-Lithocholoyl-CoA).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC Conditions:
-
Column: ACQUITY UPLC® HSS T3 (2.1 × 50 mm, 1.8 µm) or equivalent.[2][3]
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for this compound and its internal standard would need to be determined by direct infusion of the analytical standards. For other acyl-CoAs, a neutral loss of 507 Da is a characteristic fragmentation pattern.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution but requires derivatization of non-volatile analytes like this compound to make them amenable to gas-phase analysis.[5]
1. Sample Preparation (Hydrolysis and Derivatization):
-
Hydrolysis: The CoA ester bond of this compound needs to be hydrolyzed to release the free lithocholic acid. This can be achieved by enzymatic or chemical means.
-
Extraction: The resulting free bile acid is then extracted from the aqueous matrix using a suitable organic solvent (e.g., diethyl ether).
-
Derivatization: The carboxyl and hydroxyl groups of lithocholic acid must be derivatized to increase volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The sample is heated at 70°C for 30 minutes to ensure complete derivatization.
2. GC Conditions:
-
Column: A low-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes. An example program would start at a lower temperature, ramp up to a high temperature to elute the analyte of interest, and then hold for a short period.
-
Injection Mode: Splitless injection is typically used for trace analysis.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound for enhanced sensitivity and specificity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that relies on the specific binding of an antibody to the target analyte.[6][7] The development of a specific antibody for this compound is a prerequisite for this method.
1. Assay Principle (Competitive ELISA):
-
A known amount of this compound is coated onto the wells of a microtiter plate.
-
The sample, containing an unknown amount of this compound, is mixed with a specific primary antibody against this compound and added to the wells.
-
The this compound in the sample competes with the coated this compound for binding to the limited amount of primary antibody.
-
After an incubation period, the unbound reagents are washed away.
-
A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody is added.
-
After another incubation and washing step, a substrate for the enzyme is added, resulting in a color change.
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample.
2. General Protocol:
-
Coating: Coat a 96-well plate with a this compound-protein conjugate and incubate overnight.
-
Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., Bovine Serum Albumin - BSA).
-
Competition: Add standards or samples along with the primary anti-Lithocholoyl-CoA antibody to the wells and incubate.
-
Detection: Add the enzyme-conjugated secondary antibody and incubate.
-
Substrate Addition: Add the substrate and incubate until sufficient color development.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Mandatory Visualization: Workflows and Logical Relationships
To visually represent the intricate processes involved in the cross-validation and application of these analytical methods, the following diagrams have been generated using the DOT language.
Cross-validation workflow for analytical methods.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Untangling the Role of Lithocholoyl-CoA: A Comparative Guide for Researchers
An In-depth Comparison of Lithocholoyl-CoA Levels in Healthy and Diseased States, Providing Researchers with Essential Data and Methodologies for Future Investigations.
This compound, a thioester of the secondary bile acid lithocholic acid, is a critical intermediate in bile acid metabolism. Its fluctuating levels can serve as a potential biomarker for various pathological conditions, particularly those affecting the liver and gastrointestinal tract. This guide offers a comprehensive comparison of this compound levels in healthy versus diseased states, supported by experimental data and detailed methodologies to aid researchers in their scientific endeavors.
Quantitative Analysis of this compound Levels
Direct quantitative data on this compound levels in human tissues and plasma is limited in publicly available research. However, indirect evidence from studies on its precursor, lithocholic acid (LCA), and the enzymes involved in its metabolism, suggests potential alterations in certain disease states.
Table 1: Inferred Changes in this compound Levels in Diseased States
| Disease State | Tissue/Biofluid | Expected Change in this compound | Supporting Evidence |
| Cholestatic Liver Disease (e.g., Cirrhosis, Fibrosis) | Liver | Decreased | Studies have shown a substantial downregulation of the SLC27A5 gene in the liver tissues of patients with cirrhosis and in mouse models of liver fibrosis[1][2][3]. SLC27A5 encodes the enzyme Bile Acyl-CoA Synthetase (BACS), which is responsible for the conversion of LCA to this compound. A deficiency in this enzyme would logically lead to reduced levels of this compound. Genetic defects in SLC27A5 have been linked to extensive liver fibrosis in neonates, further supporting the importance of this pathway in liver health[1]. |
| Inflammatory Bowel Disease (IBD) | Colon/Plasma | Potentially Altered | The metabolism of bile acids is known to be dysregulated in IBD[4]. While direct measurements of this compound are not readily available, comprehensive lipidomic analyses of plasma from IBD patients have revealed significant alterations in various lipid classes[5]. Given the interplay between gut microbiota and bile acid metabolism, and the inflammatory state in IBD, it is plausible that the formation and subsequent conjugation of this compound are affected. |
Signaling Pathways and Experimental Workflows
To understand the context of this compound levels, it is crucial to visualize the key metabolic pathways and the experimental procedures used for its quantification.
Bile Acid Conjugation Pathway
The formation of this compound is a critical step in the conjugation of the hydrophobic secondary bile acid, lithocholic acid, making it more water-soluble for excretion. This process is primarily carried out in the liver.
References
- 1. Loss of SLC27A5 Activates Hepatic Stellate Cells and Promotes Liver Fibrosis via Unconjugated Cholic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Loss of SLC27A5 Activates Hepatic Stellate Cells and Promotes Liver Fibrosis via Unconjugated Cholic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of bile acids in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel mass spectrometry-based comprehensive lipidomic analysis of plasma from patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolomics of Lithocholoyl-CoA and Its Precursors: A Guide for Researchers
This guide provides a comprehensive comparison of Lithocholoyl-CoA and its metabolic precursors, offering researchers, scientists, and drug development professionals a detailed overview of their biosynthesis, quantitative analysis, and regulatory networks. The information is supported by experimental data and detailed protocols to facilitate further investigation into this critical area of metabolism.
Introduction to this compound and its Precursors
This compound is the activated coenzyme A thioester of lithocholic acid (LCA). LCA is a potent, and potentially toxic, secondary bile acid produced by the metabolic action of gut microbiota on primary bile acids.[1] The conversion of LCA to this compound is a critical step for its subsequent detoxification and elimination. Understanding the metabolic flux through this pathway is crucial for research into liver diseases, inflammatory bowel disease, and colon cancer, where bile acid profiles are often dysregulated.[1][2] The primary precursors in this pathway originate from cholesterol, highlighting a complex interplay between host and microbial metabolism.
Biosynthesis Pathway: From Cholesterol to this compound
The generation of this compound is a multi-step, multi-organ process involving both host and microbial enzymes:
-
Cholesterol to Primary Bile Acids (Liver): The pathway begins in the liver, where cholesterol is converted into the primary bile acids, cholic acid and chenodeoxycholic acid (CDCA), through a series of enzymatic reactions.[3][4] This process is initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1).[1][3]
-
Primary to Secondary Bile Acids (Gut): Primary bile acids are conjugated with glycine or taurine in the liver and secreted into the intestine. Here, gut bacteria deconjugate them and subsequently convert them into secondary bile acids. Specifically, CDCA is converted to lithocholic acid (LCA) through a 7α-dehydroxylation reaction.[5]
-
Activation to this compound (Liver/Enterohepatic Circulation): After absorption from the intestine, LCA returns to the liver via the enterohepatic circulation. In the liver, it is "activated" by being attached to Coenzyme A, forming this compound. This reaction is catalyzed by a family of enzymes known as bile acid-CoA ligases (BAL) or cholate-CoA ligases.[6][7] This activation is a prerequisite for its amidation with taurine or glycine, which increases its solubility and facilitates its excretion.
Comparative Quantitative Data
Direct comparative metabolomic data for all intermediates from cholesterol to this compound in a single experimental model is sparse in the literature. However, studies have quantified individual metabolites under various conditions. The table below presents data on LCA concentrations in a mouse model of intestinal inflammation, which serves as an example of quantitative analysis for a key precursor.
| Metabolite | Condition | Concentration (µg/mL in cecal water) | Data Source |
| Lithocholic Acid (LCA) | Basal (Control) | 10.1 ± 1.3 | [8] |
| DSS-induced colitis | Not significantly changed | [8] | |
| LCA Administration | 35.4 ± 9.0 | [8] | |
| UDCA Administration | 25.9 ± 3.0 | [8] | |
| Ursodeoxycholic Acid (UDCA) | Basal (Control) | 2.9 ± 1.4 | [8] |
| UDCA Administration | 9.4 ± 1.6 | [8] |
Note: UDCA (Ursodeoxycholic acid) is an epimer of CDCA and can also be metabolized by gut bacteria.[1]
Experimental Protocols
Accurate quantification of this compound and its precursors requires robust experimental methods. Below are summarized protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most common and sensitive technique.[9][10]
Sample Preparation: Acyl-CoA Extraction from Tissues/Cells
This protocol is adapted from methods for quantifying short-chain acyl-CoAs and is suitable for this compound.[11][12]
-
Quenching & Lysis: Aspirate media from cultured cells or flash-freeze tissue in liquid nitrogen to quench metabolic activity. Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the sample.
-
Homogenization: For cells, scrape and transfer to a microfuge tube. For tissues, homogenize in the TCA solution.
-
Internal Standard Spiking: Add an appropriate stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA) to correct for extraction loss and matrix effects.
-
Sonication: Sonicate the sample (e.g., 12 x 0.5-second pulses) to ensure complete cell lysis and release of metabolites.
-
Protein Precipitation: Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Solid-Phase Extraction (SPE): Purify the cleared supernatant using an SPE column (e.g., Oasis HLB) to remove salts and interfering compounds. Condition the column with methanol and water, load the sample, wash with water, and elute the acyl-CoAs with methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 5% methanol in water) for LC-MS/MS analysis.
LC-MS/MS Analysis for Bile Acids and Acyl-CoAs
This generalized protocol combines elements for both bile acid and acyl-CoA analysis.[8][13][14]
-
Chromatography System: Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size) is commonly used.[15]
-
Mobile Phase A: Water with an additive like 0.1% formic acid or 5 mM ammonium acetate to improve ionization.[15]
-
Mobile Phase B: Acetonitrile or methanol with the same additive.
-
Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic analytes like LCA and this compound.
-
Mass Spectrometry System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), typically in negative mode for bile acids and acyl-CoAs.[13]
-
Data Analysis: Quantify analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared with authentic standards.
References
- 1. Frontiers | The Effect of Lithocholic Acid on the Gut-Liver Axis [frontiersin.org]
- 2. The secondary bile acids, ursodeoxycholic acid and lithocholic acid, protect against intestinal inflammation by inhibition of epithelial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Untargeted and Targeted Metabolomics Reveal the Underlying Mechanism of Aspirin Eugenol Ester Ameliorating Rat Hyperlipidemia via Inhibiting FXR to Induce CYP7A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Lithocholic acid - Wikipedia [en.wikipedia.org]
- 6. Bile acid signaling in lipid metabolism: Metabolomic and lipidomic analysis of lipid and bile acid markers linked to anti-obesity and anti-diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholate—CoA ligase - Wikipedia [en.wikipedia.org]
- 8. The secondary bile acids, ursodeoxycholic acid and lithocholic acid, protect against intestinal inflammation by inhibition of epithelial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 15. Lithocholic acid decreases expression of UGT2B7 in Caco-2 cells: a potential role for a negative farnesoid X receptor response element - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity of Bile Acid Detection: A Comparative Guide to Anti-Lithocholic Acid Antibodies
For researchers, scientists, and drug development professionals engaged in the study of metabolic pathways, particularly those involving bile acids, the specific detection of these molecules is paramount. This guide provides a comprehensive comparison of currently available antibodies for the detection of Lithocholic acid (LCA), a key secondary bile acid. As no commercial antibodies specifically targeting Lithocholoyl-CoA are available, this guide focuses on antibodies raised against LCA and discusses the critical considerations for their use in detecting this and related molecules.
The activation of Lithocholic acid to this compound is a pivotal step in its metabolic pathway, influencing its downstream signaling and physiological effects. The addition of the bulky Coenzyme A (CoA) molecule to the C-24 carboxyl group of LCA introduces a significant structural change. This alteration is highly likely to impact antibody recognition, as the C-24 position is a common site for conjugation during immunogen preparation to generate specific antibodies. Consequently, antibodies developed against LCA are unlikely to recognize this compound with high affinity or specificity.
This guide will delve into the specificity of commercially available anti-LCA antibodies, primarily available as components of ELISA kits, and provide detailed experimental protocols for their characterization.
Comparison of Commercially Available Anti-Lithocholic Acid (LCA) ELISA Kits
Direct purchase of standalone anti-LCA antibodies for research applications is challenging, with most commercially available options being integrated into ELISA kits. Below is a comparison of two such kits, highlighting the limited publicly available data on the specificity of the included antibodies.
| Feature | MyBioSource Human Lithocholic acid ELISA Kit (MBS7273412) | MyBioSource Mouse Lithocholic Acid ELISA Kit (MBS3806178) |
| Target | Lithocholic acid (LCA) | Lithocholic acid (LCA) |
| Sample Type | Body fluids, tissue homogenates, secretions | Body fluids, tissue homogenates, secretions |
| Assay Principle | Competitive ELISA | Competitive ELISA |
| Specificity | No significant cross-reactivity or interference between LCA and its analogues was observed.[1] | Information not publicly available. |
| Cross-Reactivity Data | Detailed quantitative cross-reactivity data with other bile acids is not provided in the product datasheet.[1] | Detailed quantitative cross-reactivity data with other bile acids is not provided in the product datasheet. |
| Clonality | Information not publicly available. | Information not publicly available. |
Note: The lack of detailed, quantitative cross-reactivity data from commercial suppliers necessitates that researchers perform their own validation experiments to confirm the specificity of these antibodies for their intended application.
Experimental Protocols for Antibody Specificity Assessment
To rigorously assess the specificity of anti-LCA antibodies, a combination of immunoassays is recommended. Here are detailed protocols for competitive ELISA, Western Blotting, and Immunoprecipitation.
Competitive ELISA for Cross-Reactivity Analysis
This protocol allows for the quantitative assessment of an antibody's cross-reactivity with various bile acids and related molecules.
Materials:
-
Anti-LCA antibody (from an ELISA kit or other source)
-
LCA standard
-
Potentially cross-reacting molecules (e.g., deoxycholic acid, chenodeoxycholic acid, cholic acid, this compound, LCA-glycine, LCA-taurine)
-
Microtiter plates coated with an LCA-protein conjugate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
Procedure:
-
Prepare a standard curve of known LCA concentrations.
-
Prepare serial dilutions of the potentially cross-reacting molecules.
-
Add a fixed concentration of the anti-LCA antibody to all wells, except for the blank.
-
Add the LCA standards and the dilutions of the potentially cross-reacting molecules to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cross-reactivity for each molecule using the following formula: (Concentration of LCA at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
Western Blot for Specificity against Protein-Conjugated Bile Acids
This method is useful for determining if the antibody recognizes LCA when it is covalently attached to a protein carrier, mimicking an in vivo scenario where LCA might form adducts with proteins.
Materials:
-
LCA-protein conjugate (e.g., LCA-BSA)
-
Control protein (e.g., BSA)
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Anti-LCA antibody
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Separate the LCA-protein conjugate and the control protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-LCA antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with chemiluminescent substrate and visualize the signal using an imaging system.
Immunoprecipitation (IP) to Test for Target Pull-Down
IP can be used to determine if the antibody can specifically bind to and isolate LCA or its conjugates from a complex mixture.
Materials:
-
Cell or tissue lysate containing the target molecule (or spiked with LCA)
-
Anti-LCA antibody
-
Control IgG antibody (from the same species as the primary antibody)
-
Protein A/G magnetic beads or agarose beads
-
IP lysis/wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Pre-clear the lysate by incubating with beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-LCA antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads and incubate for 1-3 hours at 4°C to capture the antibody-antigen complexes.
-
Wash the beads several times with IP wash buffer to remove non-specific binding.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted samples by Western blot using an appropriate detection method for LCA (e.g., if a tagged LCA was used) or by mass spectrometry.
Visualizing the Landscape of this compound
To provide context for the importance of specific antibody detection, the following diagrams illustrate the metabolic pathway of this compound and a general workflow for antibody specificity testing.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Lithocholoyl-CoA
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Lithocholoyl-CoA. It offers procedural, step-by-step guidance for safe handling, storage, and disposal.
Hazard Identification and Risk Assessment
Assumed Hazards:
-
Skin Irritant: May cause skin irritation upon contact.[1][2]
-
Respiratory Irritant: Inhalation of dust may cause respiratory irritation.[1][2]
-
Harmful if Swallowed: As with many biochemicals, ingestion may be harmful.[3]
Personal Protective Equipment (PPE)
A risk assessment is crucial for determining the appropriate PPE.[4] At a minimum, the following PPE is required when handling this compound in a laboratory setting:[4]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[5] Ensure gloves are inspected for holes before use.[6] Sleeves should be worn outside the gloves.[6] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Must be worn to protect against dust and splashes.[7] A face shield should be used in addition to goggles when there is a high risk of splashing.[4][5] |
| Body Protection | Laboratory coat | A standard lab coat is required. For larger quantities or when splashing is likely, a chemical-resistant apron or coveralls may be necessary.[4] |
| Respiratory Protection | Nuisance dust mask or respirator | A dust mask is recommended for handling the powdered form to avoid inhaling dust.[7] In cases of significant aerosol generation, a fitted respirator with appropriate cartridges may be required.[5] |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the foot are mandatory in a laboratory setting.[4] |
Handling and Storage Procedures
Operational Workflow for Safe Handling:
Caption: A typical experimental workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly read the SDS for Lithocholic acid and any other chemicals being used.[1]
-
Don the appropriate PPE as outlined in the table above.
-
Prepare the work area by ensuring it is clean, uncluttered, and that a chemical spill kit is readily accessible. All handling of powdered this compound should be done in a well-ventilated area or a chemical fume hood to minimize inhalation risk.
-
-
Handling:
-
Weighing: When weighing the solid compound, use a chemical fume hood or a balance with a draft shield to prevent dust from becoming airborne.
-
Dissolving: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing.[7] Keep containers tightly closed when not in use.[7] Take precautionary measures against static discharge.[1]
-
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight.
-
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the individual to fresh air. If symptoms persist, seek medical attention.[7] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with copious amounts of soap and water. Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention. |
| Ingestion | Wash out the mouth thoroughly with water. Do not induce vomiting. Seek immediate medical attention.[7] |
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill involves a significant amount of powder.
-
Contain the spill using an inert absorbent material.
-
Carefully sweep or vacuum up the spilled material, avoiding dust generation.[7]
-
Place the waste in a sealed, labeled container for proper disposal.
-
Decontaminate the spill area.
Disposal Plan
All waste containing this compound should be treated as chemical waste.
Disposal Workflow:
Caption: A streamlined process for the disposal of this compound waste.
Disposal Steps:
-
Solid Waste: Collect any unused solid this compound and contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed waste container.
-
Liquid Waste: Collect solutions containing this compound in a labeled, leak-proof waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated chemical waste container.
-
Disposal: All waste must be disposed of through a licensed chemical waste disposal contractor, following all local and institutional regulations.
References
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